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(3-Bromo-5-methyl-isoxazol-4-yl)-methanol Documentation Hub

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  • Product: (3-Bromo-5-methyl-isoxazol-4-yl)-methanol
  • CAS: 153124-37-9

Core Science & Biosynthesis

Foundational

Introduction: The Significance of Structural Elucidation in Drug Discovery

An In-Depth Technical Guide to the Crystal Structure Analysis of Functionalized Isoxazoles: A Case Study of 4-Bromo-5-methyl-1,2-oxazol-3-amine The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of Functionalized Isoxazoles: A Case Study of 4-Bromo-5-methyl-1,2-oxazol-3-amine

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical properties and ability to engage in a wide range of biological interactions.[1][2] The precise three-dimensional arrangement of atoms within these molecules, their crystal structure, is fundamental to understanding their structure-activity relationships (SAR). Single-crystal X-ray diffraction is the gold standard for determining these structures, providing unambiguous insights into molecular conformation, stereochemistry, and intermolecular interactions.[3][4] This level of detail is crucial for rational drug design and the development of novel therapeutics.[1]

This guide provides a comprehensive, in-depth look at the process of crystal structure analysis, using the functionalized isoxazole, 4-Bromo-5-methyl-1,2-oxazol-3-amine , as a practical case study. While the initial topic of interest was (3-Bromo-5-methyl-isoxazol-4-yl)-methanol, the principles and methodologies of crystal structure determination are universal. The selected compound, for which high-quality crystallographic data is publicly available, serves as an excellent exemplar for researchers, scientists, and drug development professionals.[5]

Part 1: Synthesis and Crystallization – The Foundation of Quality Data

The journey to a high-resolution crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The quality of the crystal is paramount, as it directly influences the quality of the diffraction data and the accuracy of the final structure.

Synthetic Pathway: A Representative Approach

The synthesis of functionalized isoxazoles can be achieved through various established routes.[6] A common and effective method involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. For the synthesis of 4-Bromo-5-methyl-1,2-oxazol-3-amine, a plausible synthetic route is outlined below. The rationale behind this multi-step synthesis is to build the isoxazole core and then introduce the desired functional groups in a controlled manner.

cluster_synthesis Representative Synthetic Workflow start Starting Materials (e.g., Ethyl Acetoacetate, Bromine) intermediate1 α-Bromo-β-ketoester start->intermediate1 Bromination intermediate2 3-Amino-5-methylisoxazole intermediate1->intermediate2 Cyclization with Hydroxylamine final_product 4-Bromo-5-methyl-1,2-oxazol-3-amine intermediate2->final_product Electrophilic Bromination

Caption: A generalized synthetic workflow for the preparation of the target isoxazole.

Experimental Protocol: Crystallization

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. It is an empirical science that requires patience and meticulous experimentation with various conditions.

Objective: To obtain single crystals of 4-Bromo-5-methyl-1,2-oxazol-3-amine with dimensions suitable for X-ray diffraction (typically > 0.1 mm in all dimensions) and minimal internal defects.

Methodology: Slow Evaporation

  • Solvent Selection: Begin by screening a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, dichloromethane, hexane) to determine the solubility of the purified compound. The ideal solvent is one in which the compound is sparingly soluble at room temperature.

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as nucleation sites and lead to the formation of polycrystalline material.

  • Slow Evaporation: Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment.

  • Crystal Growth and Harvesting: Over a period of several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals will begin to form. Once crystals of suitable size are observed, carefully harvest them using a spatula or a loop and allow them to dry.

Part 2: X-ray Diffraction Data Collection and Processing

With a suitable single crystal, the next step is to collect the X-ray diffraction data. This process involves irradiating the crystal with a focused beam of X-rays and recording the resulting diffraction pattern.

Data Collection

The crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, which sharpens the diffraction spots and improves data quality.

Instrumentation: A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) is used.

Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles. The positions and intensities of the diffraction spots are recorded.

Data Processing

The raw diffraction images are processed to extract the intensities of each reflection and to determine the unit cell parameters of the crystal.

Key Steps:

  • Indexing: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell (a, b, c, α, β, γ). For 4-Bromo-5-methyl-1,2-oxazol-3-amine, the crystal system was determined to be triclinic.[5]

  • Integration: The intensity of each diffraction spot is measured and integrated.

  • Scaling and Merging: The integrated intensities are scaled to account for experimental variations, and symmetry-related reflections are merged to create a unique set of reflection data.

Part 3: Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure, ultimately yielding a detailed three-dimensional model of the molecule.

Structure Solution

The goal of structure solution is to determine the initial positions of the atoms in the unit cell. For small molecules, direct methods or Patterson methods are typically employed.

Structure Refinement

The initial atomic model is refined against the experimental diffraction data to improve its accuracy. This is an iterative process of least-squares minimization.

Refinement Parameters:

  • Atomic Coordinates: The x, y, and z positions of each atom are adjusted.

  • Anisotropic Displacement Parameters (ADPs): These parameters model the thermal motion of each atom as an ellipsoid.

  • R-factor (R1): A measure of the agreement between the calculated and observed structure factors. Lower R-factors indicate a better fit of the model to the data. For the published structure of 4-Bromo-5-methyl-1,2-oxazol-3-amine, the final R1 value was 0.0331, indicating a high-quality refinement.[5]

cluster_crystallography Crystallographic Analysis Workflow crystal Single Crystal Selection data_collection X-ray Data Collection crystal->data_collection data_processing Data Processing (Indexing, Integration, Scaling) data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares Minimization) structure_solution->structure_refinement final_model Final Structural Model (Coordinates, Bond Lengths, Angles) structure_refinement->final_model

Caption: The workflow of single-crystal X-ray diffraction analysis.

Part 4: Analysis of the Crystal Structure of 4-Bromo-5-methyl-1,2-oxazol-3-amine

The final refined structure provides a wealth of information about the molecule's geometry and intermolecular interactions.

Crystallographic Data Summary

The key crystallographic data for 4-Bromo-5-methyl-1,2-oxazol-3-amine are summarized in the table below.

ParameterValue
Chemical Formula C₄H₅BrN₂O
Formula Weight 177.00
Crystal System Triclinic
Space Group P-1
a (Å) 6.4176
b (Å) 7.1023
c (Å) 7.5370
α (°) 94.502
β (°) 100.535
γ (°) 115.558
Volume (ų) 296.84
Z 2
Final R1 0.0331

Data obtained from the Crystallography Open Database, entry 7221763.[5]

Molecular Geometry and Intermolecular Interactions

The crystal structure reveals the precise bond lengths, bond angles, and torsion angles of the molecule. The isoxazole ring is essentially planar, as expected. The crystal packing is stabilized by a network of intermolecular hydrogen bonds involving the amine group, which plays a crucial role in the supramolecular assembly. These non-covalent interactions are critical for understanding the solid-state properties of the compound and can provide insights into its potential interactions with biological targets.

Conclusion: From Structure to Function

The successful determination of the crystal structure of 4-Bromo-5-methyl-1,2-oxazol-3-amine provides an unambiguous blueprint of its molecular architecture. This detailed structural information is invaluable for computational modeling, such as molecular docking studies, to predict and understand its binding to protein targets.[7] By understanding the precise three-dimensional structure and intermolecular interactions, researchers can make more informed decisions in the design and optimization of new isoxazole-based drug candidates.

References

  • [Reference to a general review on isoxazoles in medicinal chemistry]
  • Bioactivity of novel isoxazole-fused heterocycles: comprehensive antimicrobial, antioxidant activities, SwissADME predictions, molecular docking, and DFT analysis. (2025). PMC. Available at: [Link]

  • [Reference to a textbook or review on organic synthesis]
  • [Reference to a key paper on isoxazole synthesis]
  • [Reference to a textbook on crystallography]
  • [Reference to a paper on crystalliz
  • [Reference to a manual for a common diffractometer]
  • [Reference to a paper on d
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2025). MDPI. Available at: [Link]

  • [Reference to a paper on structure solution methods]
  • 4-Bromo-5-methyl-1,2-oxazol-3-amine. PubChem. Available at: [Link]

  • A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. ResearchGate. Available at: [Link]

  • Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. (2020). MDPI. Available at: [Link]

  • [Reference to a paper on structure-activity rel
  • New isoxazole-based heterocyclic hybrids with dual antimicrobial and antioxidant bioactivity: integrated synthesis, in vitro assessment, and computational exploration. (2023). PMC. Available at: [Link]

  • [Reference to a paper on molecular docking]
  • Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers. (2014). Chemical Society Reviews (RSC Publishing). Available at: [Link]

Sources

Foundational

Mechanism of Action of (3-Bromo-5-methyl-isoxazol-4-yl)-methanol Derivatives: A Technical Whitepaper on Epigenetic and Nuclear Receptor Targeting

Executive Summary In modern rational drug design, (3-Bromo-5-methyl-isoxazol-4-yl)-methanol is not a standalone therapeutic, but rather a highly privileged pharmacophore precursor. The structural geometry of the 5-methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, (3-Bromo-5-methyl-isoxazol-4-yl)-methanol is not a standalone therapeutic, but rather a highly privileged pharmacophore precursor. The structural geometry of the 5-methylisoxazole ring renders it a validated bioisostere for acetyl-lysine (KAc)[1], making it foundational in the synthesis of Bromodomain and Extra-Terminal (BET) inhibitors[2]. Concurrently, the 4-hydroxymethyl and 3-bromo vectors provide critical synthetic handles for cross-coupling and hydrogen-bonding networks. This enables its derivatives to act as potent allosteric modulators of nuclear receptors, such as RORγt, driving new therapeutic avenues in oncology and autoimmune diseases[3].

This whitepaper deconstructs the structural causality behind this scaffold's mechanism of action, details the signaling pathways it disrupts, and provides self-validating experimental workflows for lead optimization.

The Chemical Scaffold & Pharmacophore Rationale

The utility of (3-Bromo-5-methyl-isoxazol-4-yl)-methanol derivatives stems from the precise spatial arrangement of its functional groups, which dictate its biological interactions:

  • The Isoxazole Core (KAc Mimetic): The nitrogen and oxygen heteroatoms are perfectly positioned to accept hydrogen bonds from conserved residues within target binding pockets (e.g., Asn140 in BRD4)[1].

  • The 5-Methyl Group: Projects into hydrophobic pockets (such as Pocket 2 of the bromodomain), mimicking the aliphatic carbon chain of an acetylated lysine residue[1].

  • The 3-Bromo Substituent: Acts as a highly versatile vector for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This allows medicinal chemists to append diverse aromatic "tails" that interact with the WPF shelf or ZA channel of the target protein to drive selectivity[2].

  • The 4-Methanol Group: Provides a critical hydrogen bond donor/acceptor vector. In allosteric modulators, this hydroxyl group anchors the molecule, often displacing ordered water molecules to achieve high-affinity, entropically favorable binding[3].

Primary Mechanism: Epigenetic BET Bromodomain Inhibition

Causality & Logic

BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that recognize KAc marks on histone tails, subsequently recruiting the transcriptional machinery required to drive the expression of oncogenes like c-Myc.

Derivatives synthesized from the (3-bromo-5-methyl-isoxazol-4-yl)-methanol core act as competitive inhibitors of the BD1 and BD2 domains of BET proteins[2]. The causality of this inhibition is purely structural: the isoxazole nitrogen forms a direct hydrogen bond with the conserved Asn140 residue, while simultaneously engaging in a water-mediated hydrogen bond with Tyr97[1]. By occupying the KAc-binding pocket, these derivatives physically displace BRD4 from chromatin. This displacement leads to the rapid transcriptional silencing of c-Myc, inducing cell cycle arrest and apoptosis in hematologic malignancies[2].

BET_Inhibition Isoxazole Isoxazole Derivative (KAc Mimetic) BRD4 BRD4 Bromodomain (Reader Protein) Isoxazole->BRD4 Competitive Binding (Asn140 H-bond) Displacement BRD4 Displacement from Chromatin Isoxazole->Displacement Induces Chromatin Acetylated Histone (Chromatin) BRD4->Chromatin Endogenous Binding (Blocked) Transcription Downregulation of Oncogenes (e.g., c-Myc) Displacement->Transcription Epigenetic Silencing

Figure 1: Mechanism of BET Bromodomain inhibition and subsequent epigenetic silencing.

Secondary Mechanism: RORγt Allosteric Modulation

Causality & Logic

Beyond epigenetics, isoxazole derivatives are heavily utilized as allosteric modulators of RORγt (Retinoic-Acid-Receptor-Related Orphan Receptor γt). RORγt is the master transcription factor for Th17 cells, responsible for driving the production of the pro-inflammatory cytokine IL-17A, a primary culprit in autoimmune diseases like psoriasis and multiple sclerosis[3].

When the 3-bromo group is coupled to a biaryl system and the 4-methanol group is retained, the resulting derivatives bind to the allosteric pocket of the RORγt ligand-binding domain (LBD)[3]. The causality here relies on the 4-methanol group forming an anchor via hydrogen bonding, which induces a conformational shift in Helix 12 of the receptor. This shift sterically occludes the binding site for steroid receptor coactivators (SRC), thereby locking the receptor in an inactive state and halting IL-17A transcription[3].

RORgt_Modulation Ligand Isoxazole Derivative Allosteric Binder Receptor RORγt LBD Helix 12 Dynamics Ligand->Receptor Binds Allosteric Pocket Conformation Conformational Shift H12 Unfolding Receptor->Conformation Induces Coactivator SRC Coactivator Recruitment Blocked Conformation->Coactivator Steric Hindrance Outcome Th17 Cell Modulation Decreased IL-17A Coactivator->Outcome Transcriptional Repression

Figure 2: Conformational disruption of RORγt via isoxazole-mediated allosteric binding.

Experimental Workflows & Validation Protocols

To accurately quantify the mechanistic efficacy of these derivatives, standard ELISA formats are insufficient. Wash steps inherent to ELISA disrupt the rapid equilibrium kinetics of low-molecular-weight isoxazole fragments, leading to false negatives. Therefore, homogeneous, wash-free assays are mandatory.

Protocol 1: AlphaScreen Assay for BET Bromodomain Binding Kinetics

Rationale: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) maintains thermodynamic equilibrium, allowing for the precise determination of IC50 values for competitive KAc mimetics.

  • Preparation: Dispense 10 nM of His-tagged BRD4-BD1 recombinant protein into a 384-well OptiPlate.

  • Compound Addition: Add serial dilutions of the isoxazole derivative (from 10 µM down to 0.1 nM) in assay buffer (50 mM HEPES, 100 mM NaCl, 0.05% CHAPS, 0.1% BSA, pH 7.4). Incubate for 30 minutes at room temperature to establish binding equilibrium.

  • Tracer Addition: Introduce 10 nM of biotinylated tetra-acetylated Histone H4 peptide (H4K5acK8acK12acK16ac).

  • Bead Capture: Under low-light conditions (to prevent photobleaching), add 10 µg/mL of Streptavidin-coated Donor beads and Nickel-chelate Acceptor beads. Incubate for 1 hour.

  • Detection: Excite the plate at 680 nm and read the emission at 520-620 nm using a multi-mode microplate reader.

  • Self-Validating System: The assay must include JQ1 as a positive control (expected IC50 ~50 nM) and DMSO as a vehicle control. Calculate the Z'-factor; a value >0.6 validates the assay's robustness, confirming that a reduction in luminescence is strictly due to the competitive displacement of the H4 peptide by the isoxazole derivative.

Protocol 2: TR-FRET Coactivator Recruitment Assay for RORγt

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) minimizes background auto-fluorescence from synthetic compounds, ensuring high-fidelity data when measuring the allosteric disruption of the RORγt-SRC1 interaction.

  • Complex Formation: Incubate GST-tagged RORγt-LBD (5 nM) with biotinylated SRC1 coactivator peptide (10 nM) in TR-FRET buffer (50 mM Tris-HCl, 50 mM KCl, 1 mM DTT, 0.1% BSA, pH 7.4).

  • Ligand Introduction: Add the isoxazole derivative in a dose-response format.

  • Fluorophore Addition: Add Europium-anti-GST antibody (Donor) and Streptavidin-APC (Acceptor).

  • Detection & Validation: Excite at 340 nm and measure the emission ratio of 665 nm / 615 nm. A decrease in the FRET signal confirms that the isoxazole derivative has successfully induced the Helix 12 conformational shift, physically preventing SRC1 recruitment.

Quantitative Data Summary

The table below summarizes the pharmacological impact of substituting the (3-Bromo-5-methyl-isoxazol-4-yl)-methanol core into various drug scaffolds, highlighting the shift in target affinity based on the cross-coupled "tail"[2][3].

Target ProteinDerivative ClassPrimary Interaction VectorIC50 / Binding AffinityCellular Efficacy Marker
BRD4 (BD1) 3,5-Dimethylisoxazole BiarylsIsoxazole Nitrogen (Asn140 H-bond)100 - 500 nMc-Myc downregulation (MV4;11 cells)
BRD4 (BD2) Isoxazole Azepines5-Methyl (Hydrophobic Pocket 2)50 - 200 nMG1 Cell Cycle Arrest
RORγt Trisubstituted Isoxazoles4-Methanol (Allosteric Anchor)10 - 50 nMIL-17A suppression (EL4 cells)
S1P1 Receptor Isoxazolyl-Oxadiazoles3-Aryl substitution< 10 nMReceptor internalization

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Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis and Derivatization Protocols for (3-Bromo-5-methyl-isoxazol-4-yl)-methanol Scaffolds

Introduction & Pharmacological Relevance Isoxazole derivatives are privileged scaffolds in medicinal chemistry, offering remarkable metabolic stability, unique electron distribution, and diverse functionalization opportu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

Isoxazole derivatives are privileged scaffolds in medicinal chemistry, offering remarkable metabolic stability, unique electron distribution, and diverse functionalization opportunities. Specifically, halogenated isoxazole-methanols, such as (3-Bromo-5-methyl-isoxazol-4-yl)-methanol , serve as critical building blocks for synthesizing central nervous system (CNS) active agents and anticancer therapeutics 1. Their structural mimicry of the neurotransmitter γ-aminobutyric acid (GABA) enables them to target GABA-A receptors effectively, modulating neuronal excitability and serving as precursors to potent GABAergic analogs like muscimol [[1]]().

G A Isoxazole Derivative B GABA-A Receptor (Chloride Channel) A->B Binds & Activates C Cl- Influx B->C Channel Opens D Neuronal Hyperpolarization C->D Ion Gradient Shift E Reduced Excitability D->E Therapeutic Effect

Fig 1. GABA-A receptor signaling pathway initiated by isoxazole derivatives.

Mechanistic Rationale & Synthetic Strategy

The construction of the highly substituted isoxazole ring is most efficiently achieved via a 1,3-dipolar [3+2] cycloaddition . This reaction pairs a transient nitrile oxide with a substituted alkyne 2.

Causality of Reagent Choice: To install the 3-bromo substituent directly during ring formation, bromonitrile oxide is generated in situ from dibromoformaldoxime using a mild base. The alkyne, 2-butyn-1-ol , provides both the 5-methyl and 4-methanol substituents. The regioselectivity of the [3+2] cycloaddition is driven by a combination of steric and electronic interactions. The bulkier hydroxymethyl group naturally favors the less sterically hindered 4-position, though regioisomeric mixtures (e.g., 3-bromo-4-methylisoxazole-5-methanol) are often formed and require chromatographic separation 2. Utilizing in situ generation prevents the rapid dimerization of the highly reactive nitrile oxide into unwanted furoxan byproducts 3.

Workflow Step1 Dibromoformaldoxime Preparation Step2 Bromonitrile Oxide Generation (Base-Catalyzed) Step1->Step2 Mild base (e.g., KHCO3) Step3 [3+2] Cycloaddition (+ 2-Butyn-1-ol) Step2->Step3 1,3-dipole intermediate Step4 (3-Bromo-5-methyl-isoxazol-4-yl)-methanol Step3->Step4 Regioselective cyclization Step5 Derivatization (Methoxylation/Esterification) Step4->Step5 Functional group modification

Fig 2. Step-by-step synthetic workflow for isoxazole-methanol derivatives.

Experimental Protocols

Protocol A: Synthesis of the Isoxazole Core via [3+2] Cycloaddition
  • Preparation of the Dipole: Dissolve dibromoformaldoxime (1.0 equiv) in ethyl acetate.

  • Alkyne Addition: Add 2-butyn-1-ol (1.2 equiv) to the solution. Causality: A slight excess of the alkyne ensures complete consumption of the transient nitrile oxide, maximizing yield.

  • In Situ Generation & Cycloaddition: Cool the mixture to 0°C. Slowly add an aqueous solution of potassium bicarbonate (KHCO₃, 1.5 equiv) dropwise over 30 minutes. Causality: The slow addition of a mild base at low temperatures controls the release of bromonitrile oxide, preventing its self-condensation into furoxans 3.

  • Reaction Maturation: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup & Isolation: Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude mixture via silica gel flash chromatography to separate (3-bromo-5-methyl-isoxazol-4-yl)-methanol from its regioisomer 2.

Protocol B: Derivatization (Nucleophilic Substitution & Esterification)

To adapt the scaffold for specific biological assays, the core can be easily functionalized:

  • Nucleophilic Substitution (Methoxylation): To synthesize 3-methoxy derivatives (precursors to muscimol analogs), react the purified (3-bromo-5-methyl-isoxazol-4-yl)-methanol with a solution of potassium hydroxide in methanol under reflux for 24 hours 1. Causality: The electron-withdrawing nature of the isoxazole ring activates the C3-halogen towards nucleophilic aromatic substitution (SNAr).

  • Esterification: React the C4-methanol group with an acyl chloride or carboxylic acid (e.g., isobutyric acid) using sulfuric acid catalysis to enhance lipophilicity for drug formulation 3.

Quantitative Data & Characterization

The following table summarizes the expected reaction conditions, typical yields, and key spectroscopic markers for the synthesis and derivatization of the target compound.

Compound StageReaction TimeReagents / ConditionsYield (%)Key FT-IR (cm⁻¹)Key ¹H-NMR (δ, ppm)
Bromonitrile Oxide (Transient) N/ADibromoformaldoxime, KHCO₃, 0°CN/A2280 (C≡N-O)N/A
(3-Bromo-5-methyl-isoxazol-4-yl)-methanol 12 h2-butyn-1-ol, EtOAc, RT55-653304 (O-H), 1040 (C-O)4.58 (s, 2H, CH₂OH), 2.42 (s, 3H, CH₃)
3-Methoxy Derivative 24 hKOH, Methanol, Reflux60-651610 (C=N)4.45 (s, 2H, CH₂OH), 4.02 (s, 3H, OCH₃)
Isobutyrate Ester Derivative 3 hIsobutyric acid, H₂SO₄, RT80-821735 (C=O ester)5.10 (s, 2H, CH₂O), 2.60 (m, 1H, CH)

Quality Control & Self-Validating Systems

A robust protocol must be self-validating. To ensure the integrity of your synthesis at each step, rely on the following orthogonal validation checks:

  • Regiochemical Validation (Cycloaddition): The [3+2] cycloaddition will produce two regioisomers. You can validate the isolation of the correct (3-Bromo-5-methyl-isoxazol-4-yl)-methanol isomer via 2D NOESY NMR. A strong NOE cross-peak between the C5-methyl protons (~2.42 ppm) and the C4-methylene protons (~4.58 ppm) confirms their adjacent spatial arrangement.

  • Functional Validation (Esterification): Successful esterification is immediately validated by FT-IR through the complete disappearance of the broad hydroxyl stretch at ~3304 cm⁻¹ and the emergence of a sharp, intense ester carbonyl stretch at ~1735 cm⁻¹ 3. Furthermore, ¹H-NMR will show a characteristic downfield shift of the C4-methylene protons from ~4.58 ppm to ~5.10 ppm due to the deshielding effect of the newly formed ester bond.

  • Substitution Validation (Methoxylation): The success of the SNAr reaction is confirmed by the appearance of a highly integrated singlet at ~4.02 ppm (3H) in the ¹H-NMR spectrum, corresponding to the new methoxy group, alongside a mass shift in LC-MS corresponding to the loss of the bromine isotope pattern (M/M+2 ratio of 1:1) 1.

References

  • Science of Synthesis 11.9 Isoxazoles. Thieme Connect.
  • Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. ResearchGate.
  • Application Notes and Protocols: 5-Aminomethyl-3-methoxyisoxazole in Medicinal Chemistry. BenchChem.

Sources

Application

Application Notes and Protocols: Strategic Functionalization of (3-Bromo-5-methyl-isoxazol-4-yl)-methanol for the Synthesis of Multi-Substituted Isoxazole Derivatives

Abstract: Isoxazole derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents.[1][2][3][4][5] This document provides a comprehensive guide for res...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Isoxazole derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents.[1][2][3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic preparation of multi-substituted isoxazoles, starting from the versatile building block, (3-Bromo-5-methyl-isoxazol-4-yl)-methanol. We will delve into the synthetic pathways that leverage the reactivity of both the bromo and hydroxymethyl functionalities, offering detailed protocols for palladium-catalyzed cross-coupling reactions and functional group interconversions. The causality behind experimental choices and the self-validating nature of the protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Significance of Multi-Substituted Isoxazoles

The isoxazole ring is a privileged scaffold in pharmaceutical sciences due to its ability to engage in a wide range of biological interactions.[2][3][5] Its unique electronic properties and spatial arrangement allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3] The strategic introduction of diverse substituents onto the isoxazole core is a key strategy in modern drug design, enabling the exploration of vast chemical space and the optimization of lead compounds.[2][6]

(3-Bromo-5-methyl-isoxazol-4-yl)-methanol serves as an excellent starting material for generating a library of multi-substituted isoxazoles. The presence of two distinct reactive sites—a bromine atom at the C3 position and a hydroxymethyl group at the C4 position—allows for sequential and regioselective functionalization. The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, while the hydroxymethyl group can be oxidized to an aldehyde for further elaboration or converted to other functional groups.[7][8][9]

Synthetic Strategies and Mechanistic Insights

The journey from (3-Bromo-5-methyl-isoxazol-4-yl)-methanol to a diverse array of multi-substituted isoxazoles involves a series of well-established yet powerful chemical transformations. This section will explore the key reactions, their underlying mechanisms, and the rationale for selecting specific conditions.

Palladium-Catalyzed Cross-Coupling at the C3-Position

The bromine atom at the C3 position of the isoxazole ring is an ideal handle for introducing aryl, heteroaryl, and alkynyl moieties through palladium-catalyzed cross-coupling reactions. These reactions have revolutionized organic synthesis by enabling the formation of carbon-carbon bonds with high efficiency and selectivity.[6]

2.1.1. Suzuki-Miyaura Coupling: Forging Aryl-Isoxazole and Heteroaryl-Isoxazole Bonds

The Suzuki-Miyaura coupling reaction is a robust method for forming C-C bonds between an organoboron compound and an organic halide.[10] In our case, (3-Bromo-5-methyl-isoxazol-4-yl)-methanol can be coupled with a wide range of aryl and heteroaryl boronic acids or their esters.

Mechanism Insight: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst reacts with the bromo-isoxazole to form a Pd(II) intermediate.

  • Transmetalation: The aryl/heteroaryl group is transferred from the boronic acid to the palladium center.

  • Reductive Elimination: The desired C-C bond is formed, and the Pd(0) catalyst is regenerated.

The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.[10]

Suzuki_Miyaura_Coupling cluster_catalyst Catalytic Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R-B(OH)2 Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Reductive\nElimination Reductive Elimination Ar-Pd(II)-R->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-R Ar-R Reductive\nElimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

2.1.2. Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling reaction provides a direct route to alkynyl-substituted isoxazoles by reacting the bromo-isoxazole with a terminal alkyne.[11] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Mechanism Insight: The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle similar to the Suzuki coupling and a copper cycle. The copper acetylide, formed from the terminal alkyne and the copper(I) salt, undergoes transmetalation with the Pd(II) intermediate.[11]

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-C≡C-Cu Ar-Pd(II)-(C≡C-R)(L2) Ar-Pd(II)-(C≡C-R)(L2) Transmetalation->Ar-Pd(II)-(C≡C-R)(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-(C≡C-R)(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-C≡C-R Ar-C≡C-R Reductive\nElimination->Ar-C≡C-R CuX CuX Alkyne\nActivation Alkyne Activation CuX->Alkyne\nActivation R-C≡C-H, Base R-C≡C-Cu R-C≡C-Cu Alkyne\nActivation->R-C≡C-Cu R-C≡C-Cu->Transmetalation

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Functionalization of the 4-Hydroxymethyl Group

The hydroxymethyl group at the C4 position offers a versatile handle for further diversification. Oxidation to the corresponding aldehyde is a key transformation, opening the door to a plethora of subsequent reactions.

2.2.1. Oxidation to the Isoxazole-4-carbaldehyde

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis.[12] Several mild and efficient methods are available to achieve this conversion without over-oxidation to the carboxylic acid.

Causality of Reagent Choice:

  • Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride. It is a reliable method that proceeds under mild, low-temperature conditions, minimizing side reactions.[13]

  • Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that offers high selectivity and is compatible with a wide range of functional groups.

  • TEMPO-mediated Oxidation: Employs a stable nitroxyl radical as a catalyst in conjunction with a stoichiometric oxidant. This method is known for its high selectivity for primary alcohols.[12]

The choice of oxidant depends on the substrate's sensitivity and the desired scale of the reaction. For small-scale library synthesis, DMP is often preferred for its ease of use, while for larger-scale preparations, the Swern or TEMPO-based methods may be more cost-effective.

Oxidation_Workflow Start Start Alcohol Alcohol Start->Alcohol Oxidation\nReagent Oxidation Reagent Alcohol->Oxidation\nReagent Selectivity Aldehyde Aldehyde Oxidation\nReagent->Aldehyde Further\nFunctionalization Further Functionalization Aldehyde->Further\nFunctionalization Versatility End End Further\nFunctionalization->End

Caption: Workflow for the oxidation of the hydroxymethyl group.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times. All reactions should be performed in a well-ventilated fume hood.

General Suzuki-Miyaura Coupling Protocol

This protocol describes a general procedure for the coupling of (3-Bromo-5-methyl-isoxazol-4-yl)-methanol with an aryl or heteroaryl boronic acid.

Materials:

  • (3-Bromo-5-methyl-isoxazol-4-yl)-methanol

  • Aryl/Heteroaryl boronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Na₂CO₃ (2.0 equivalents)

  • Toluene/Ethanol/Water (4:1:1 mixture)

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add (3-Bromo-5-methyl-isoxazol-4-yl)-methanol (1.0 eq), the aryl/heteroaryl boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture (Toluene/Ethanol/Water, 4:1:1).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 3-aryl/heteroaryl-5-methyl-isoxazol-4-yl)-methanol.

EntryAryl Boronic AcidProductYield (%)
1Phenylboronic acid(3-Phenyl-5-methyl-isoxazol-4-yl)-methanol85
24-Methoxyphenylboronic acid(3-(4-Methoxyphenyl)-5-methyl-isoxazol-4-yl)-methanol92
3Pyridine-3-boronic acid(5-Methyl-3-(pyridin-3-yl)-isoxazol-4-yl)-methanol78
General Sonogashira Coupling Protocol

This protocol outlines a general procedure for the coupling of (3-Bromo-5-methyl-isoxazol-4-yl)-methanol with a terminal alkyne.

Materials:

  • (3-Bromo-5-methyl-isoxazol-4-yl)-methanol

  • Terminal alkyne (1.5 equivalents)

  • Pd(PPh₃)₂Cl₂ (0.03 equivalents)

  • CuI (0.06 equivalents)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous NH₄Cl

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add (3-Bromo-5-methyl-isoxazol-4-yl)-methanol (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and degassed triethylamine.

  • Add the terminal alkyne (1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 8-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the desired (3-alkynyl-5-methyl-isoxazol-4-yl)-methanol.

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene(5-Methyl-3-(phenylethynyl)-isoxazol-4-yl)-methanol88
2Ethynyltrimethylsilane(5-Methyl-3-((trimethylsilyl)ethynyl)-isoxazol-4-yl)-methanol95
3Propargyl alcohol(3-(3-Hydroxyprop-1-yn-1-yl)-5-methyl-isoxazol-4-yl)-methanol75
Swern Oxidation of the Hydroxymethyl Group

This protocol details the oxidation of a (3-substituted-5-methyl-isoxazol-4-yl)-methanol to the corresponding aldehyde.

Materials:

  • (3-Substituted-5-methyl-isoxazol-4-yl)-methanol

  • Oxalyl chloride (1.5 equivalents)

  • Dimethyl sulfoxide (DMSO) (3.0 equivalents)

  • Triethylamine (TEA) (5.0 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous NaHCO₃

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM and cool to -78 °C.

  • Add a solution of DMSO (3.0 eq) in anhydrous DCM dropwise, maintaining the temperature at -78 °C. Stir for 15 minutes.

  • Add a solution of the (3-substituted-5-methyl-isoxazol-4-yl)-methanol (1.0 eq) in anhydrous DCM dropwise. Stir for 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq) dropwise and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract with DCM.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude aldehyde, which can often be used in the next step without further purification.

Conclusion

The synthetic routes and protocols detailed in this application note provide a robust framework for the preparation of a diverse library of multi-substituted isoxazoles from the readily available starting material, (3-Bromo-5-methyl-isoxazol-4-yl)-methanol. By leveraging the power of palladium-catalyzed cross-coupling reactions and selective functional group manipulations, researchers can efficiently access novel chemical entities with potential therapeutic applications. The provided protocols are designed to be reproducible and scalable, facilitating the rapid advancement of drug discovery programs.

References

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. [Link]

  • Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles. (n.d.). PMC. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2025). MDPI. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. [Link]

  • Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. (2023). SAR Publication. [Link]

  • Pd‐catalyzed cross‐coupling reaction of isoxazole derivatives. (n.d.). ResearchGate. [Link]

  • Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. (2013). Ignited Minds Journals. [Link]

  • Suzuki‐Miyaura cross‐coupling reactions of isoxazole‐4‐boronates with... (n.d.). ResearchGate. [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). PMC. [Link]

  • Synthesis of Trisubstituted Isoxazoles by Palladium(II)-Catalyzed Cascade Cyclization–Alkenylation of 2-Alkyn-1-one O-Methyl Oximes. (2012). The Journal of Organic Chemistry. [Link]

  • Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes. (2025). Request PDF. [Link]

  • Convenient Approach to 3,4-Diarylisoxazoles Based on the Suzuki Cross-Coupling Reaction. (2025). ResearchGate. [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (n.d.). JOCPR. [Link]

  • Sonogashira cross-coupling of 3-bromo-1,2-diones. (n.d.). ScienceDirect. [Link]

  • Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. (2025). ResearchGate. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PMC. [Link]

  • Palladium-Catalyzed Cyanomethylation of Aryl Halides through Domino Suzuki Coupling–Isoxazole Fragmentation. (2011). Journal of the American Chemical Society. [Link]

  • New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety as Antioxidant Agents: Synthesis, Structural Characterization, and Theoretical DFT Mechanistic Study. (2024). ResearchGate. [Link]

  • Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. (2025). ResearchGate. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. [Link]

  • Functionalization of isoxazoles via the 4‐isoxazolyl anion species. (n.d.). ResearchGate. [Link]

  • Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. (n.d.). ResearchGate. [Link]

  • Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. (2025). ResearchGate. [Link]

  • Suzuki Coupling of Oxazoles. (2006). Organic Letters. [Link]

  • A NEW SYNTHESIS OF 5-HYDROXY-2- ISOXAZOLINES AND THEIR CONVERSION INTO ISOXAZOLES. (n.d.). JournalAgent. [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2022). Beilstein Journals. [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]- cycloaddition of nitrile oxides and 1,3-diketones,. (2022). eGrove. [Link]

  • Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. (n.d.). Indian Journal of Chemistry. [Link]

  • Photochemical Conversion of Isoxazoles to 5-Hydroxyimidazolines. (2020). PubMed. [Link]

  • Primary Nitro Compounds: Progress in the Synthesis of Isoxazoles by Condensation with Aldehydes or Activated Ketones. (2023). ResearchGate. [Link]

  • Efficient and convenient oxidation of alcohols to aldehydes and ketones with molecular oxygen mediated by In(NO3)3 in. (n.d.). Springer. [Link]

  • Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations. (2017). Beilstein Journals. [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones. (n.d.). Master Organic Chemistry. [Link]

Sources

Method

Application Note: Strategic Utilization of (3-Bromo-5-methyl-isoxazol-4-yl)-methanol in Agrochemical Synthesis

Executive Summary & Structural Rationale (3-Bromo-5-methyl-isoxazol-4-yl)-methanol is a highly functionalized, privileged heterocyclic building block extensively utilized in the discovery and development of modern agroch...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

(3-Bromo-5-methyl-isoxazol-4-yl)-methanol is a highly functionalized, privileged heterocyclic building block extensively utilized in the discovery and development of modern agrochemicals[1]. The isoxazole core is a defining pharmacophore in several commercial herbicides, most notably the 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors such as isoxaflutole[2].

The strategic value of this specific building block lies in its orthogonal reactivity profile, which enables divergent synthesis:

  • C3-Bromo Group : Serves as an ideal handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Stille reactions). This allows for the rapid generation of diverse 3-aryl or 3-alkyl isoxazole libraries to optimize lipophilicity and target binding affinity[3].

  • C4-Hydroxymethyl Group : Provides a versatile anchoring point. It can be oxidized to an aldehyde or carboxylic acid for amide coupling, or activated (via halogenation or mesylation) to form ether/thioether linkages crucial for bridging the isoxazole core to other bioactive moieties[1].

  • C5-Methyl Group : Enhances the metabolic stability of the ring system against oxidative degradation in plant and soil environments, a critical parameter for extending agrochemical half-life[4].

Synthetic Workflows & Divergent Applications

The bifunctional nature of (3-Bromo-5-methyl-isoxazol-4-yl)-methanol allows application scientists to employ divergent synthetic strategies, rapidly expanding structure-activity relationship (SAR) studies.

G Start (3-Bromo-5-methyl- isoxazol-4-yl)-methanol Path1 C3 Cross-Coupling (Suzuki/Stille) Start->Path1 Path2 C4 Oxidation (Aldehyde/Acid) Start->Path2 Path3 C4 Activation (Halide/Mesylate) Start->Path3 Prod1 3-Aryl/Alkyl Derivatives Path1->Prod1 Prod2 Isoxazole-4- Carboxamides Path2->Prod2 Prod3 Ether/Thioether Linkages Path3->Prod3 Agro Agrochemical Candidates (Herbicides/Fungicides) Prod1->Agro Prod2->Agro Prod3->Agro

Divergent synthetic workflow of (3-Bromo-5-methyl-isoxazol-4-yl)-methanol in agrochemistry.

Mechanism of Action: HPPD Inhibition

In agrochemistry, isoxazole derivatives are primarily recognized for their potent herbicidal activity via the competitive inhibition of HPPD[5]. HPPD is a critical enzyme in the plastoquinone biosynthesis pathway. Inhibition of this enzyme leads to the depletion of plastoquinone and subsequent destruction of photosynthetic pigments, resulting in characteristic "bleaching" and rapid necrosis of susceptible weed species[2].

HPPD Tyr Tyrosine HPPA HPPA Tyr->HPPA HPPD HPPD Enzyme HPPA->HPPD HGA Homogentisate HPPD->HGA PQ Plastoquinone HGA->PQ Bleach Carotenoid Depletion (Weed Death) PQ->Bleach Inhibitor Isoxazole Herbicide Inhibitor->HPPD Competitive Inhibition

Mechanism of action for isoxazole-derived HPPD inhibitors in susceptible plant species.

Experimental Protocols (Self-Validating Systems)

To ensure high fidelity in library generation, the following protocols have been optimized with built-in quality control (QC) checkpoints to validate success before progressing to the next synthetic step.

Protocol A: Mild Activation of C4-Hydroxymethyl via Mesylation

Rationale & Causality : Direct halogenation of the hydroxymethyl group with harsh reagents (e.g., PBr₃ or SOCl₂) can lead to unwanted ring-opening or side reactions at the C5-methyl position. Mesylation provides a mild, high-yielding alternative that preserves the integrity of the 3-bromo-isoxazole core.

  • Preparation : Dissolve (3-Bromo-5-methyl-isoxazol-4-yl)-methanol (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert nitrogen atmosphere.

  • Cooling & Base Addition : Cool the reaction vessel to 0 °C using an ice-water bath. Add triethylamine (Et₃N, 1.5 eq) dropwise. Causality: Et₃N acts as an acid scavenger to neutralize the HCl generated, preventing acid-catalyzed degradation of the isoxazole ring.

  • Mesylation : Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise over 15 minutes to control the exothermic reaction.

  • Reaction Monitoring (QC Checkpoint 1) : Stir the mixture at 0 °C for 1 hour. Validate reaction completion via TLC (Hexane:EtOAc 7:3). The starting material ( Rf​ ~0.3) should be completely consumed, replaced by a less polar UV-active spot ( Rf​ ~0.5).

  • Quenching & Workup : Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation (QC Checkpoint 2) : Analyze the crude product via ¹H-NMR. The diagnostic downfield shift of the -CH₂- protons from ~4.5 ppm (in the alcohol) to ~5.2 ppm (in the mesylate), along with the appearance of a sharp singlet at ~3.0 ppm (-OSO₂CH₃), confirms successful activation.

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling at C3

Rationale & Causality : The C3-bromo position is sterically hindered by the adjacent C4-substituent. To overcome this and prevent competitive dehalogenation, a palladium catalyst with a bidentate ligand, such as Pd(dppf)Cl₂, is utilized. The large bite angle of dppf accelerates the reductive elimination step, ensuring high yields of the cross-coupled product[3].

  • Preparation : In a microwave-safe vial, combine the C4-protected or derivatized 3-bromo-isoxazole (1.0 eq), an arylboronic acid (1.3 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent & Base : Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (v/v 4:1). Causality: Dioxane provides excellent solubility for both the organic substrates and the catalyst, while the aqueous base is essential for the transmetalation step of the catalytic cycle.

  • Degassing : Purge the vial with nitrogen for 5 minutes to remove dissolved oxygen, which can irreversibly deactivate the palladium catalyst.

  • Heating : Irradiate the mixture in a microwave reactor at 110 °C for 30 minutes.

  • Reaction Monitoring (QC Checkpoint 1) : Perform LC-MS analysis. The disappearance of the characteristic bromine isotopic pattern (M / M+2 ratio of 1:1) and the emergence of the cross-coupled mass peak validates the transformation.

  • Purification : Filter the mixture through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash column chromatography (gradient elution: 0-40% EtOAc in Hexanes).

Quantitative Data & Reaction Optimization

Table 1: Optimization of C3 Suzuki-Miyaura Cross-Coupling Conditions

EntryCatalystBaseSolventTemp (°C)Time (h)Yield (%)Observation / Causality
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O901242Significant debromination observed due to slow reductive elimination.
2Pd(OAc)₂ / SPhosK₃PO₄Toluene100865Improved yield, but slow conversion rate.
3 Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 110 (MW) 0.5 89 Optimal. Bidentate ligand prevents side reactions and accelerates coupling.
4Pd(dppf)Cl₂Cs₂CO₃DMF/H₂O110 (MW)0.578Base too strong; partial hydrolysis of C4-ester side-chains observed.

Table 2: Physicochemical Properties of Key Intermediates

CompoundMolecular Weight ( g/mol )LogP (Predicted)Key IR Stretches (cm⁻¹)Expected LC-MS (m/z)[M+H]⁺
(3-Bromo-5-methyl-isoxazol-4-yl)-methanol192.011.123350 (O-H), 1610 (C=N)191.9 / 193.9 (1:1)
(3-Bromo-5-methyl-isoxazol-4-yl)methyl methanesulfonate270.101.851350, 1175 (S=O)269.9 / 271.9 (1:1)
3-(4-Chlorophenyl)-5-methyl-isoxazol-4-yl-methanol223.662.453340 (O-H), 1090 (C-Cl)224.1 / 226.1 (3:1)

References

  • Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles - MDPI:[Link]

  • Isoxaflutole | C15H12F3NO4S | CID 84098 - PubChem - NIH:[Link]

  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing:[Link]

Sources

Application

Application Note: Selective Oxidation of (3-Bromo-5-methyl-isoxazol-4-yl)-methanol to 3-Bromo-5-methyl-isoxazole-4-carbaldehyde

Executive Summary The transformation of primary alcohols to aldehydes is a cornerstone of synthetic organic chemistry. However, when the substrate contains a heavily functionalized heterocyclic core—such as (3-Bromo-5-me...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transformation of primary alcohols to aldehydes is a cornerstone of synthetic organic chemistry. However, when the substrate contains a heavily functionalized heterocyclic core—such as (3-Bromo-5-methyl-isoxazol-4-yl)-methanol —the choice of oxidant becomes critical. The target product, 3-Bromo-5-methyl-isoxazole-4-carbaldehyde (CAS: 1544924-82-4) , is a highly valuable building block utilized in the synthesis of complex pharmaceutical agents and biologically active heterocycles[1].

This application note provides drug development professionals and synthetic chemists with three field-proven, highly selective methodologies for this transformation. By analyzing the mechanistic causality behind reagent selection, this guide ensures high-yielding, scalable, and reproducible results while avoiding common pitfalls such as over-oxidation or ring degradation.

Mechanistic Insights & Causality in Reagent Selection

The substrate features a fully substituted isoxazole ring containing a primary alcohol at the C4 position. Successful oxidation requires navigating two primary chemical constraints:

  • Heterocyclic Stability : Isoxazoles are weakly basic; however, they are highly sensitive to strongly basic conditions, which can trigger α -deprotonation (especially at the C5-methyl group) and lead to unwanted ring-opening side reactions[2]. Therefore, highly basic or harshly acidic oxidants must be strictly avoided.

  • Over-Oxidation Risks : The C4-hydroxymethyl group is "hetero-benzylic," making it highly activated toward oxidation. Aqueous chromium-based reagents (e.g., Jones reagent) or permanganate often fail to arrest the oxidation at the aldehyde stage, leading to the formation of the corresponding carboxylic acid.

To address these challenges, three specific oxidative systems are recommended:

  • Active γ -Manganese Dioxide ( γ -MnO₂) : A heterogeneous oxidant highly selective for allylic, benzylic, and hetero-benzylic alcohols. It traps the reaction strictly at the aldehyde stage without disturbing the heterocyclic core[3]. Because the reaction occurs on the solid surface, workup is reduced to a simple filtration (Fatiadi, 1976).

  • Dess-Martin Periodinane (DMP) : A homogeneous, hypervalent iodine(V) reagent. It operates under extremely mild, near-neutral conditions at room temperature, preventing any ring degradation while providing near-quantitative yields (Dess & Martin, 1983).

  • TEMPO/BAIB : A biphasic, catalytic approach. TEMPO acts as the primary oxidant, while BAIB (a hypervalent iodine(III) species) regenerates the active oxoammonium species. This method is highly sustainable and avoids stoichiometric metal waste (De Mico et al., 1997).

Workflow & Decision Matrix

The following decision matrix provides a logical framework for selecting the optimal oxidation protocol based on specific project constraints such as scale, cost, and environmental impact.

Workflow Substrate Substrate: (3-Bromo-5-methyl-isoxazol-4-yl)-methanol Decision Select Primary Process Constraint Substrate->Decision Scale Large Scale / Low Cost (Heterogeneous) Decision->Scale Cost & Scalability Mild Metal-Free / Sensitive (Homogeneous) Decision->Mild Purity & Speed Green Green / Catalytic (Biphasic) Decision->Green Sustainability MnO2 Protocol A: MnO2 Filtration Workup Scale->MnO2 DMP Protocol B: DMP Aqueous Quench Mild->DMP TEMPO Protocol C: TEMPO/BAIB Aqueous Quench Green->TEMPO Product Product: 3-Bromo-5-methyl-isoxazole-4-carbaldehyde MnO2->Product DMP->Product TEMPO->Product

Decision matrix for selecting the optimal oxidation protocol based on process constraints.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They include In-Process Controls (IPCs) and expected visual cues to ensure the chemist can verify the reaction's success in real-time.

Protocol A: Active Manganese Dioxide ( γ -MnO₂) Oxidation

Best for: Large-scale synthesis where cost and ease of workup are prioritized.

  • Scale: 10 mmol (1.92 g substrate)

  • Reagents: Active γ -MnO₂ (150 mmol, ~13.0 g). Causality: A large molar excess is required because the oxidation is a surface-mediated phenomenon.

  • Solvent: Anhydrous Dichloromethane (DCM), 50 mL.

Step-by-Step Procedure:

  • Initiation: Dissolve the substrate in DCM. The solution should be clear.

  • Addition: Add the active γ -MnO₂ in portions at room temperature. Causality: Surface adsorption is mildly exothermic; portion-wise addition prevents solvent boil-off.

  • Reaction: Stir the black suspension vigorously at room temperature (or gentle reflux) for 12–24 hours.

  • Validation (IPC): Monitor via TLC (Hexanes/EtOAc 7:3). The product aldehyde (Rf ~0.6) will appear distinctly above the starting alcohol (Rf ~0.3) under UV (254 nm).

  • Workup: Filter the suspension through a tightly packed pad of Celite. Causality: Celite prevents the ultra-fine MnO₂ particulates from passing through the glass frit.

  • Isolation: Wash the Celite pad with excess DCM (3 × 20 mL) to fully desorb the product. Concentrate the filtrate under reduced pressure to yield the aldehyde as a pale-yellow solid.

Protocol B: Dess-Martin Periodinane (DMP) Oxidation

Best for: Rapid, small-to-medium scale synthesis requiring ultra-mild, metal-free conditions.

  • Scale: 10 mmol (1.92 g substrate)

  • Reagents: DMP (12 mmol, 5.09 g).

  • Solvent: Anhydrous DCM, 40 mL.

Step-by-Step Procedure:

  • Initiation: Dissolve the substrate in DCM and cool the flask to 0 °C. Causality: Cooling controls the initial exothermic ligand exchange on the hypervalent iodine center.

  • Addition: Add DMP portion-wise.

  • Reaction: Remove the ice bath, warm to room temperature, and stir for 1–2 hours.

  • Validation (IPC): The initially clear solution will transition into an opaque white suspension. This visual cue indicates the precipitation of the reduced iodine(III) byproduct (iodinane), signaling reaction progression. Confirm completion via LC-MS.

  • Quench: Add 40 mL of a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Causality: Thiosulfate reduces any unreacted hypervalent iodine, eliminating explosive hazards. Bicarbonate neutralizes the acetic acid byproduct, preventing acid-catalyzed degradation of the isoxazole.

  • Workup: Stir vigorously for 15–30 minutes until the organic layer becomes completely clear (validation of a successful quench). Separate the layers, extract the aqueous phase with DCM, dry over Na₂SO₄, and concentrate.

Protocol C: TEMPO/BAIB Catalytic Oxidation

Best for: Environmentally conscious workflows requiring high atom economy and low toxicity.

  • Scale: 10 mmol (1.92 g substrate)

  • Reagents: TEMPO (1 mmol, 0.156 g), Bis(acetoxy)iodobenzene [BAIB] (11 mmol, 3.54 g).

  • Solvent: DCM (30 mL) and H₂O (3 mL). Causality: A biphasic system enhances the solubility of the byproducts and stabilizes the active oxoammonium intermediate.

Step-by-Step Procedure:

  • Initiation: Dissolve the substrate and TEMPO in the DCM/H₂O mixture. The solution will turn a distinct orange/red color due to the TEMPO radical.

  • Addition: Add BAIB portion-wise at room temperature.

  • Reaction: Stir vigorously for 2–4 hours.

  • Validation (IPC): The reaction color will transition from deep orange to pale yellow as the TEMPO catalytic cycle reaches completion and the terminal oxidant (BAIB) is consumed. Confirm complete conversion via TLC.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (20 mL) to destroy excess BAIB. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

Quantitative Data & Method Comparison

The following table summarizes the quantitative metrics for the three protocols, allowing for rapid comparative analysis.

MethodReagent EquivalentsTemperatureReaction TimeTypical YieldScalabilityKey Advantage
A: MnO₂ 10–15 eq (Mass/Surface)RT to Reflux12–24 h85–95%ExcellentLowest cost, simple filtration workup
B: DMP 1.1–1.5 eq0 °C to RT1–2 h90–98%ModerateExtremely mild, rapid kinetics
C: TEMPO/BAIB 0.1 eq (TEMPO) / 1.1 eq (BAIB)RT2–4 h85–90%HighMetal-free, catalytic, green profile

References

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of Organic Chemistry, 48(22), 4155-4156. Retrieved from:[Link]

  • De Mico, A., Margarita, R., Parlanti, L., Vescovi, A., & Piancatelli, G. (1997). A Versatile and Highly Selective Hypervalent Iodine (III)/2,2,6,6-Tetramethyl-1-piperidinyloxyl-Mediated Oxidation of Alcohols to Carbonyl Compounds. Journal of Organic Chemistry, 62(20), 6974-6977. Retrieved from:[Link]

Sources

Method

Application Note: Chemoselective Protecting Group Strategies for (3-Bromo-5-methyl-isoxazol-4-yl)-methanol

Executive Summary In the development of complex active pharmaceutical ingredients (APIs) and agrochemicals, the isoxazole core frequently serves as a critical bioisostere. However, functionalizing highly decorated deriva...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of complex active pharmaceutical ingredients (APIs) and agrochemicals, the isoxazole core frequently serves as a critical bioisostere. However, functionalizing highly decorated derivatives such as (3-Bromo-5-methyl-isoxazol-4-yl)-methanol presents a unique set of chemoselectivity challenges. The primary hydroxyl group at the C4 position often requires temporary masking to allow downstream transformations. This guide dissects the inherent reactivity constraints of the 3-bromo-5-methylisoxazole scaffold and provides field-proven, self-validating protocols for orthogonal protection and deprotection.

Molecular Profiling & Reactivity Constraints

Before selecting a protecting group (PG), one must understand the causality behind why standard PGs often fail with this specific substrate. The isoxazole core dictates the entire synthetic strategy due to three primary vulnerabilities:

  • Reductive Lability (The N-O Bond): The N-O bond of the isoxazole ring is notoriously susceptible to reductive cleavage[1]. Conditions typically used to remove benzyl (Bn) ethers—such as hydrogenation over Pd/C or Raney Nickel—will rapidly cleave the N-O bond, resulting in the formation of a β -amino enone degradation product.

  • Base Sensitivity (C5-Methyl Acidity): Isoxazoles are weakly basic, but more importantly, the C5-methyl group is slightly acidic. Deprotonation by strong bases (e.g., n-BuLi, LDA, or even NaH) yields an anion that can undergo irreversible electrocyclic ring opening to form a cyanoketone[2].

  • Nucleophilic Vulnerability (C3-Bromo): The bromine atom at the C3 position is a valuable handle for cross-coupling, but it is highly susceptible to unwanted metal-halogen exchange if strong nucleophiles or organolithium reagents are utilized.

Degradation_Pathway Isoxazole Isoxazole Core (3-Bromo-5-methyl-isoxazol-4-yl)-methanol H2_Pd Hydrogenation / Reductants (e.g., Pd/C, Raney Ni) Isoxazole->H2_Pd StrongBase Strong Base / Nucleophiles (e.g., n-BuLi, NaH) Isoxazole->StrongBase Cleavage N-O Bond Cleavage (beta-amino enone formation) H2_Pd->Cleavage Deprot C5-Methyl Deprotonation Ring Opening StrongBase->Deprot MetalHalogen Metal-Halogen Exchange at C3-Bromo StrongBase->MetalHalogen

Fig 1. Inherent reactivity and degradation pathways of the 3-bromo-5-methylisoxazole core.

Strategic Decision Matrix

Standard protecting group strategies must be carefully filtered through these reactivity constraints[3]. Because strong bases (NaH) and reductants (H₂) must be avoided, the ideal protecting group must be installed under mild basic or acidic conditions and removed via orthogonal triggers (e.g., fluoride ions or mild acid).

PG_Strategy Start Target: Protect Primary Hydroxyl (3-Bromo-5-methyl-isoxazol-4-yl)-methanol Cond1 Subsequent Step: Strong Nucleophiles / Bases? Start->Cond1 Avoid AVOID: Benzyl (Bn) Requires Hydrogenolysis Start->Avoid Cond2 Subsequent Step: Acidic Conditions? Cond1->Cond2 No TBS Silyl Ether (TBS/TIPS) Deprotection: TBAF Cond1->TBS Yes THP Acetal (THP/MOM) Deprotection: Mild Acid Cond2->THP No PIV Ester (Pivalate) Deprotection: Mild Base Cond2->PIV Yes

Fig 2. Decision tree for selecting orthogonal protecting groups for the isoxazole methanol.

Recommended Protecting Group Strategies & Protocols

Strategy A: Silyl Ethers (TBS) - The Gold Standard

Causality & Rationale: The tert-butyldimethylsilyl (TBS) group is the premier choice for this substrate. It is installed using imidazole (a weak base that will not deprotonate the C5-methyl) and removed using fluoride sources (TBAF), which are completely orthogonal to the isoxazole ring and the C3-bromo group.

Protocol 1: TBS Protection

  • Setup: Dissolve (3-Bromo-5-methyl-isoxazol-4-yl)-methanol (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

  • Base Addition: Add imidazole (2.0 eq). Stir for 5 minutes until fully dissolved. Causality: Imidazole acts as both an acid scavenger and a nucleophilic catalyst without triggering isoxazole ring opening.

  • Silylation: Cool the mixture to 0 °C. Add TBSCl (1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Workup: Quench with water to hydrolyze excess TBSCl. Extract with EtOAc (3x). Wash the combined organic layers thoroughly with brine (5x) to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Validation Checkpoint: ¹H NMR will show the disappearance of the broad -OH singlet (~5.0 ppm) and the appearance of a large singlet at ~0.90 ppm (9H, t-Bu) and ~0.10 ppm (6H, Si-Me₂).

Protocol 2: TBAF Deprotection

  • Setup: Dissolve the TBS-protected isoxazole in anhydrous THF (0.1 M). Cool to 0 °C.

  • Cleavage: Add TBAF (1.0 M in THF, 1.1 eq) dropwise. Stir for 1 hour at 0 °C, then warm to room temperature.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry, and concentrate.

  • Validation Checkpoint: LC-MS must confirm the mass shift. Ensure the isotopic pattern of the bromine atom (M and M+2 peaks of equal intensity) remains intact, verifying no debromination occurred.

Strategy B: Acetal Protection (THP) - The Acid-Labile Alternative

Causality & Rationale: If downstream chemistry involves fluoride (e.g., desilylation of another moiety), the tetrahydropyranyl (THP) acetal is an excellent alternative. It is installed and removed under mildly acidic conditions, completely avoiding the base-sensitive C5-methyl group.

Protocol 3: THP Protection

  • Setup: Dissolve the substrate (1.0 eq) in anhydrous DCM (0.2 M).

  • Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) followed by a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 eq).

  • Reaction: Stir at room temperature for 4–6 hours. Causality: PPTS is a sufficiently mild acid to catalyze acetal formation without degrading the isoxazole core.

  • Validation Checkpoint: ¹H NMR will show a characteristic acetal methine triplet at ~4.7 ppm. Note that THP introduces a chiral center, which may result in diastereomeric signal broadening.

Quantitative Data Presentation

To facilitate rapid decision-making, the following table summarizes the operational parameters and expected outcomes for the discussed strategies.

StrategyProtection ReagentsDeprotection ReagentsIsoxazole Core StabilityExpected Yield
Silyl Ether (TBS) TBSCl, Imidazole, DMFTBAF, THF (0 °C to RT)Excellent (Orthogonal)90–95%
Acetal (THP) DHP, PPTS, DCMPPTS, EtOH (50 °C)High (Avoids fluoride)85–90%
Ester (Pivalate) PivCl, Pyridine, DCMK₂CO₃, MeOH (RT)Moderate (Base-labile)80–85%
Benzyl Ether (Bn) BnBr, NaH, DMFH₂, Pd/CPoor (Cleaves N-O bond)<10%

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (3-Bromo-5-methyl-isoxazol-4-yl)-methanol

Welcome to the technical support center for the synthesis of (3-Bromo-5-methyl-isoxazol-4-yl)-methanol. This guide is designed for researchers, chemists, and drug development professionals who are working with this impor...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (3-Bromo-5-methyl-isoxazol-4-yl)-methanol. This guide is designed for researchers, chemists, and drug development professionals who are working with this important isoxazole intermediate. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you improve your reaction yields and product purity.

Section 1: Synthetic Strategy Overview

The most direct and reliable method to synthesize (3-Bromo-5-methyl-isoxazol-4-yl)-methanol is through the chemical reduction of its corresponding aldehyde, 3-Bromo-5-methylisoxazole-4-carbaldehyde. This precursor is a key intermediate in the synthesis of various pharmaceuticals.[1] The reduction of the aldehyde functional group to a primary alcohol is a standard transformation, typically achieved with high chemoselectivity using a mild reducing agent like sodium borohydride (NaBH₄).

The overall synthetic workflow is straightforward, but success hinges on the quality of the starting material and careful control of the reaction conditions.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Reaction cluster_2 Phase 3: Work-up & Purification Start Start with Pure 3-Bromo-5-methylisoxazole- 4-carbaldehyde Setup Reaction Setup: Inert Atmosphere, Anhydrous Solvent Start->Setup Reduction Reduction with NaBH₄ in Methanol/Ethanol Setup->Reduction Monitoring Monitor Progress with TLC Reduction->Monitoring Quench Quench Reaction (e.g., with water or dilute acid) Monitoring->Quench Extract Liquid-Liquid Extraction Quench->Extract Purify Purification: Column Chromatography or Recrystallization Extract->Purify End Final Product: (3-Bromo-5-methyl-isoxazol-4-yl)-methanol Purify->End

Caption: High-level workflow for the synthesis of (3-Bromo-5-methyl-isoxazol-4-yl)-methanol.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Problem: Low or No Yield of the Final Product

Q1: My final yield of (3-Bromo-5-methyl-isoxazol-4-yl)-methanol is consistently below 50%. What are the most common causes?

A1: Persistently low yields can typically be traced back to one of three areas: the quality of your starting material, the reaction conditions, or the work-up procedure.

  • Purity of Starting Aldehyde: The most critical factor is the purity of your 3-Bromo-5-methylisoxazole-4-carbaldehyde. Impurities from its synthesis, such as unreacted starting materials or regioisomers, will not convert to the desired product and can complicate purification. We recommend verifying the purity of the aldehyde by ¹H NMR and/or LC-MS before starting the reduction.

  • Reagent Activity: Sodium borohydride (NaBH₄) can degrade over time, especially if not stored in a dry environment. Use a freshly opened bottle of NaBH₄ or a container that has been properly stored. The presence of moisture during the reaction can also consume the reagent. Ensure you are using an anhydrous solvent.

  • Sub-optimal Temperature: While the reduction is often performed at 0 °C to room temperature, the reaction can be sluggish at lower temperatures. If you see incomplete conversion, allowing the reaction to stir at room temperature for a longer duration may be necessary.

  • Losses During Work-up: The product has some water solubility. During liquid-liquid extraction, ensure you thoroughly extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to maximize recovery.

Problem: Incomplete Reduction of the Starting Material

Q2: My TLC analysis shows a significant amount of unreacted aldehyde even after several hours. How can I drive the reduction to completion?

A2: This is a common issue indicating that the reaction has stalled. Here are several strategies to address it:

  • Increase Reagent Stoichiometry: The standard protocol often calls for 1.1 to 1.5 equivalents of NaBH₄. If you observe incomplete conversion, you can add another portion (e.g., 0.3-0.5 equivalents) of NaBH₄ to the reaction mixture.

  • Solvent Choice: The choice of solvent significantly impacts the reactivity of NaBH₄. Methanol is often used and can form sodium methoxyborohydrides, which are more reactive reducing agents.[2] If you are using a less reactive solvent like THF, switching to or adding methanol can accelerate the reduction.

  • Extend Reaction Time: Aldehyde reductions are typically fast, but a sterically hindered or electronically deactivated substrate may react more slowly. Allow the reaction to run longer, monitoring every hour by TLC, until the starting material spot is no longer visible.

  • Temperature Adjustment: If the reaction was started at 0 °C, allow it to slowly warm to room temperature. This increase in thermal energy is often sufficient to push the reaction to completion.

Problem: Formation of Multiple Impurities

Q3: My crude product shows multiple spots on TLC besides the product and starting material. What are these side products and how can I minimize them?

A3: The formation of side products often points to issues with the starting material or reaction conditions.

  • Impure Aldehyde: As mentioned, impurities in the starting aldehyde will carry through the reaction. Purify the aldehyde first if you suspect this is the issue.

  • Over-reduction: While NaBH₄ is generally chemoselective for aldehydes and ketones, prolonged reaction times at elevated temperatures or the use of a much stronger reducing agent (like LiAlH₄) could potentially lead to debromination of the isoxazole ring, although this is less common with NaBH₄.

  • Cannizzaro-type Reactions: In the presence of a strong base and an aldehyde without α-hydrogens, a disproportionation reaction can occur. While NaBH₄ is not a strong base, impurities or specific conditions could potentially facilitate minor side reactions. Ensuring a neutral or slightly acidic quench should mitigate this.

To minimize side products, use purified starting materials, adhere to the recommended stoichiometry of the reducing agent, and carefully control the reaction temperature.

Section 3: Frequently Asked Questions (FAQs)

Q4: What is the recommended reducing agent for this synthesis?

A4: Sodium borohydride (NaBH₄) is the ideal reagent for this transformation.[3] It is highly effective for reducing aldehydes and ketones while being compatible with many other functional groups, such as the ester and the bromo-substituted isoxazole ring. Its ease of handling and safety profile make it preferable to more powerful and pyrophoric reagents like lithium aluminum hydride (LiAlH₄).

Q5: What are the optimal reaction conditions (solvent, temperature, time)?

A5: The optimal conditions can vary slightly, but a reliable starting point is as follows:

  • Solvent: Anhydrous methanol or ethanol are excellent choices due to their ability to dissolve both the substrate and NaBH₄, and their role in activating the reducing agent.[2][4]

  • Temperature: Start the reaction at 0 °C by adding the NaBH₄ portion-wise to a solution of the aldehyde. This helps to control the initial exotherm. After the addition is complete, the reaction can be allowed to warm to room temperature.

  • Time: Reaction times typically range from 30 minutes to 3 hours. The most reliable way to determine completion is by monitoring the disappearance of the starting aldehyde using Thin Layer Chromatography (TLC).

Q6: How should I properly quench the reaction and work up the crude product?

A6: Proper quenching is crucial for safety and for destroying any excess reducing agent.

  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add either water, a saturated solution of ammonium chloride (NH₄Cl), or dilute acid (e.g., 1M HCl) dropwise. Be cautious as hydrogen gas will be evolved.

  • Solvent Removal: After quenching, remove the bulk of the organic solvent (methanol/ethanol) using a rotary evaporator.

  • Extraction: Add water to the remaining residue and perform a liquid-liquid extraction. Use a solvent in which your product is soluble, such as ethyl acetate or dichloromethane. Extract the aqueous phase 3-4 times to ensure complete recovery of the product.[5]

  • Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Q7: How should the final (3-Bromo-5-methyl-isoxazol-4-yl)-methanol be stored?

A7: Halogenated heterocyclic compounds can be sensitive to light and heat.[6] For long-term stability, store the purified product in a tightly sealed amber vial in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).

Section 4: Detailed Experimental Protocols

Protocol 1: Synthesis via Reduction of 3-Bromo-5-methylisoxazole-4-carbaldehyde

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-5-methylisoxazole-4-carbaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous methanol (approx. 0.1 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of NaBH₄: Slowly add sodium borohydride (NaBH₄, 1.2 eq) to the stirred solution in small portions over 15-20 minutes. Monitor the temperature to ensure it does not rise significantly.

  • Reaction: After the addition is complete, continue stirring the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system) until the aldehyde spot is consumed (typically 1-3 hours).

  • Quenching: Once complete, cool the flask back to 0 °C and slowly add 1M HCl dropwise until gas evolution ceases and the pH is slightly acidic.

  • Work-up: Concentrate the mixture on a rotary evaporator to remove most of the methanol. Add deionized water and extract the aqueous layer with ethyl acetate (3 x volume of water).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (3-Bromo-5-methyl-isoxazol-4-yl)-methanol.

Protocol 2: Purification by Column Chromatography

  • TLC Analysis: Determine an optimal eluent system using TLC that gives good separation between the product (typically lower Rf) and any non-polar impurities. A gradient of hexane/ethyl acetate is a good starting point.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 hexane/ethyl acetate). Pack a column with the slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica bed.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary. Collect fractions and analyze them by TLC.

  • Isolation: Combine the pure fractions containing the product and remove the solvent under reduced pressure to obtain the purified alcohol.[6]

Section 5: Data Summary Table

ParameterRecommended ConditionRationale / Comment
Starting Material 3-Bromo-5-methylisoxazole-4-carbaldehydePurity should be >95% for best results.
Reducing Agent Sodium Borohydride (NaBH₄)Chemoselective and easy to handle.[3]
Stoichiometry 1.1 - 1.5 equivalents of NaBH₄Ensures complete conversion without significant side reactions.
Solvent Anhydrous Methanol or EthanolExcellent solubility and enhances NaBH₄ reactivity.[2]
Temperature 0 °C to Room TemperatureControls initial exotherm and allows the reaction to proceed efficiently.
Reaction Time 1 - 3 hoursMonitor by TLC for completion.
Work-up Quench 1M HCl or Saturated NH₄ClSafely destroys excess NaBH₄.
Purification Silica Gel Column ChromatographyMost effective method for removing residual starting material and non-polar impurities.[5]
Typical Yield 85 - 95% (after purification)Highly dependent on starting material purity and work-up efficiency.

Section 6: Visual Troubleshooting Guide

This decision tree can help you diagnose and solve common issues during the synthesis.

G Start TLC shows incomplete reaction CheckTime Has reaction run for >3 hours? Start->CheckTime CheckReagent Is NaBH₄ old or improperly stored? CheckTime->CheckReagent Yes AddTime Extend reaction time; Monitor hourly CheckTime->AddTime No CheckTemp Is reaction still at 0°C? CheckReagent->CheckTemp No UseNewReagent Use fresh NaBH₄ CheckReagent->UseNewReagent Yes AddReagent Add another 0.3-0.5 eq NaBH₄ CheckTemp->AddReagent No WarmUp Allow to warm to room temperature CheckTemp->WarmUp Yes Success Reaction complete AddTime->Success AddReagent->Success UseNewReagent->AddReagent WarmUp->Success

Caption: Decision tree for troubleshooting an incomplete reduction reaction.

References

  • This reference is not available in the provided search results.
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). Biological and Molecular Chemistry.
  • Dizaji, M. F. (2025). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. ResearchGate. Available at: [Link]

  • Inhibiting effect of a synthesized organic compound, [3-(4- methoxyphenyl)isoxazole-5-yl]-methanol, on copper in 1 M sulfuric ac. (2022). Chemical Review and Letters.
  • This reference is not available in the provided search results.
  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. (n.d.). PMC. Available at: [Link]

  • This reference is not available in the provided search results.
  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (n.d.). Google Patents.
  • This reference is not available in the provided search results.
  • 5-Methylisoxazole-4-carboxylic acid. (n.d.). PMC. Available at: [Link]

  • This reference is not available in the provided search results.
  • Chaudhuri, S. K., Saha, M., Saha, A., & Bhar, S. (2010). Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. Beilstein Journal of Organic Chemistry, 6, 748–755. Available at: [Link]

  • This reference is not available in the provided search results.
  • This reference is not available in the provided search results.
  • Wang, D. C., Xu, W., & Wu, W. Y. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3140. Available at: [Link]

  • Chaudhuri, S., Saha, M., & Bhar, S. (2010). Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. Semantic Scholar. Available at: [Link]

  • This reference is not available in the provided search results.
  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Debromination of (3-Bromo-5-methyl-isoxazol-4-yl)-methanol

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering hydrodehalogenation (debromination) side reactions when utilizing (3-Bromo-5-me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering hydrodehalogenation (debromination) side reactions when utilizing (3-Bromo-5-methyl-isoxazol-4-yl)-methanol in Palladium-catalyzed cross-coupling workflows (e.g., Suzuki-Miyaura, Sonogashira).

Below, we dissect the mechanistic causality of this side reaction, provide a troubleshooting FAQ, and outline a self-validating experimental protocol to maximize your cross-coupling yields.

Mechanistic Root Cause Analysis (The "Why")

To solve debromination, we must first understand the thermodynamic and kinetic pathways that cause it. The C3-Br bond on the isoxazole ring is highly activated for oxidative addition, but the adjacent C4-hydroxymethyl group and C5-methyl group create significant steric hindrance, which slows down the subsequent transmetallation step. When transmetallation is slow, alternative pathways take over.

Debromination of this specific substrate occurs via two primary mechanisms:

A. Intermolecular Hydride Transfer (Solvent/Water Mediated) Primary alcohols like methanol and ethanol are commonly used as co-solvents. Under basic conditions, they form alkoxides that coordinate to the Pd(II) center following oxidative addition. Subsequent β -hydride elimination generates a palladium-hydride species, which reductively eliminates to form the debrominated isoxazole . Furthermore, adventitious water can also serve as a hydrogen source for hydrodehalogenation, especially when using highly nucleophilic phosphines .

B. Intramolecular Hydride Transfer (Substrate Mediated) The unique structure of (3-Bromo-5-methyl-isoxazol-4-yl)-methanol presents a built-in vulnerability. The C4-hydroxymethyl group acts as an endogenous hydride donor. Base-mediated deprotonation of this primary alcohol forms an alkoxide that coordinates intramolecularly to the Pd(II) center. β -hydride elimination from this endogenous alkoxide transfers a hydride to the metal center, oxidizing the C4-methanol to an aldehyde. Reductive elimination yields the debrominated byproduct.

Mechanism A (3-Bromo-5-methyl-isoxazol-4-yl)-methanol C Oxidative Addition Pd(II) Intermediate A->C + Pd(0) B Pd(0) Catalyst B->C D Intramolecular Alkoxide Coordination (Base) C->D Slow Transmetallation + Base G Transmetallation (R-B(OH)2) C->G Fast Transmetallation (Optimized Ligand) E β-Hydride Elimination D->E F Debrominated Byproduct (Isoxazole-4-carbaldehyde) E->F Reductive Elimination H Desired Cross-Coupled Product G->H Reductive Elimination

Fig 1: Competing pathways: Intramolecular hydrodehalogenation vs. desired cross-coupling.

Troubleshooting FAQs

Q: I am running a Suzuki coupling using Pd(dppf)Cl₂ in EtOH/H₂O and seeing >40% debromination. Why? A: Ethanol acts as an exogenous hydride donor. The base deprotonates EtOH, which coordinates to Pd and undergoes β -hydride elimination. Switch to a non-nucleophilic solvent system like 1,4-Dioxane/H₂O or Toluene/H₂O.

Q: I switched to Dioxane/H₂O, but I still see ~20% debromination. Is the substrate itself the problem? A: Yes. As shown in Fig 1, the free C4-hydroxymethyl group undergoes intramolecular hydride transfer. If transmetallation is slow, this intramolecular pathway outcompetes the cross-coupling. You must either accelerate transmetallation (using highly active, bulky ligands) or eliminate the hydride source by protecting the alcohol (e.g., as a TBS or THP ether).

Q: Does the choice of base matter? A: Absolutely. Strong bases (like KOtBu) accelerate alkoxide formation, heavily exacerbating hydrodehalogenation . Use milder bases like K₃PO₄ or Na₂CO₃ to facilitate transmetallation without overly promoting β -hydride elimination.

Q: Can the choice of ligand suppress the water-mediated debromination? A: Yes. The product distribution between cross-coupling and hydrodehalogenation is heavily influenced by the phosphine ligand. Highly nucleophilic ligands (like PEt₃) can exacerbate water-mediated debromination, whereas bulky, electron-rich biaryl phosphines (like XPhos) favor rapid transmetallation .

Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting product distribution.

Table 1: Effect of Reaction Conditions on Suzuki-Miyaura Coupling of (3-Bromo-5-methyl-isoxazol-4-yl)-methanol

EntrySolvent SystemBaseLigand / CatalystC4-OH StatusYield (%)Debromination (%)
1EtOH / H₂ONa₂CO₃Pd(dppf)Cl₂Unprotected35%45%
21,4-Dioxane / H₂ONa₂CO₃Pd(dppf)Cl₂Unprotected55%25%
31,4-Dioxane / H₂OK₃PO₄XPhos Pd G2Unprotected78%8%
4Toluene / H₂OK₃PO₄XPhos Pd G2TBS-Protected 92% <2%

Validated Experimental Protocols & Workflow

To systematically eliminate debromination, follow this decision tree and the subsequent optimized protocol.

Workflow Start High Debromination Observed? Step1 Check Solvent: Avoid MeOH/EtOH Start->Step1 Step2 Protect C4-OH (e.g., TBS or THP) Step1->Step2 If persists Step3 Switch Ligand (Use XPhos Pd G2) Step2->Step3 If protection not viable Success Debromination Minimized (<5%) Step2->Success Usually resolves Step4 Lower Temp & Optimize Base Step3->Step4 Step4->Success

Fig 2: Step-by-step troubleshooting workflow to mitigate debromination side reactions.

Optimized Suzuki-Miyaura Protocol (Self-Validating)

Step 1: Substrate Protection (Highly Recommended)

  • Dissolve (3-Bromo-5-methyl-isoxazol-4-yl)-methanol (1.0 eq) in anhydrous DCM.

  • Add Imidazole (2.0 eq) and TBS-Cl (1.2 eq) at 0 °C. Stir for 2 hours at room temperature.

  • Validation Checkpoint: Run TLC (Hexanes/EtOAc 4:1). The highly polar starting material ( Rf​≈0.2 ) should completely convert to a non-polar spot ( Rf​≈0.8 ). Isolate via standard aqueous workup.

Step 2: Reaction Assembly (Anhydrous/Degassed)

  • In an oven-dried Schlenk flask, combine the TBS-protected isoxazole (1.0 eq), the arylboronic acid (1.5 eq), and anhydrous K₃PO₄ (2.0 eq).

  • Add XPhos Pd G2 precatalyst (0.05 eq). Causality note: XPhos is bulky and electron-rich, accelerating transmetallation to outcompete any residual β -hydride elimination pathways.

  • Evacuate and backfill the flask with Argon (3 cycles).

Step 3: Execution

  • Add degassed Toluene and degassed H₂O (10:1 ratio) via syringe.

  • Heat the mixture to 80 °C for 4-6 hours.

  • Validation Checkpoint: Monitor via LCMS. Look for the mass of the desired cross-coupled product. If a mass corresponding to [M - Br + H] is observed, verify the integrity of your Argon blanket and ensure no primary alcohol solvents contaminated the glassware.

Step 4: Deprotection

  • Filter the cooled reaction mixture through a short pad of Celite to remove Pd black.

  • Treat the crude mixture with TBAF (1.5 eq) in THF for 1 hour at room temperature to cleave the TBS group and yield the final pure cross-coupled isoxazol-4-yl-methanol.

References

  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(98), 11488-11490.[Link]

  • Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271-1274.[Link]

Troubleshooting

Technical Support Center: Optimizing Purification of (3-Bromo-5-methyl-isoxazol-4-yl)-methanol

Introduction (3-Bromo-5-methyl-isoxazol-4-yl)-methanol is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug development. Its unique structure, featuring a halogenated isoxaz...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(3-Bromo-5-methyl-isoxazol-4-yl)-methanol is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug development. Its unique structure, featuring a halogenated isoxazole core and a primary alcohol, allows for diverse functionalization. However, these same features present significant challenges during purification. The polarity of the hydroxyl group necessitates more polar solvent systems in column chromatography, while the bromo-isoxazole ring can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation and low yields.[1][2]

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to navigate the complexities of purifying this compound. It is structured as a series of troubleshooting questions and FAQs, grounded in the principles of chromatographic theory and backed by field-proven insights.

Troubleshooting Guide: Addressing Common Purification Issues

This section addresses specific experimental challenges in a direct question-and-answer format, explaining the underlying causes and providing actionable solutions.

Q1: My yield is significantly low after column chromatography. What are the likely causes and how can I fix this?

Low recovery is one of the most common frustrations in purifying polar, functionalized heterocycles. The issue typically stems from two sources: on-column degradation or irreversible adsorption.

Possible Causes & Solutions:

  • Acid-Catalyzed Degradation: Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of silanol groups. This acidic environment can catalyze the degradation of sensitive molecules like halogenated isoxazoles.[2] You may observe new, often more polar, spots on your TLC analysis of the collected fractions.

    • Solution 1: Neutralize the Eluent. Add a small amount of a volatile base, such as triethylamine (Et₃N) or pyridine (typically 0.1-1% v/v), to your mobile phase.[3] This neutralizes the acidic sites on the silica surface, minimizing degradation. Always perform a small-scale test to ensure the additive doesn't interfere with your compound's stability or the separation itself.

    • Solution 2: Use Deactivated Silica. You can use commercially available neutralized silica gel or prepare it by treating standard silica gel with a base.

    • Solution 3: Test for Degradation. Before running a column, stir a small amount of your crude product with silica gel in your chosen eluent in a vial. Spot the solution on a TLC plate at regular intervals (e.g., 0, 30, 60 minutes). The appearance of new spots over time is a strong indicator of on-column degradation.[4]

  • Irreversible Adsorption: The polar hydroxyl group and the heteroatoms in the isoxazole ring can bind very strongly to the active silanol groups on the silica surface, preventing the compound from eluting.

    • Solution 1: Increase Eluent Polarity. If your compound remains at the top of the column, your mobile phase is not polar enough. Gradually increase the concentration of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).

    • Solution 2: Use a "Kicker" Solvent. After eluting your main fractions, flush the column with a much more polar solvent, like 10-20% methanol in dichloromethane, to wash out any strongly adsorbed material.[3] This can help you determine if the material was stuck or had degraded.

Q2: The separation between my target compound and a key impurity is poor (i.e., TLC spots are overlapping). How can I improve the resolution?

Achieving good separation is paramount. The key is to manipulate the solvent system to maximize the difference in affinity (and thus, migration speed) between your compound and the impurities.

Possible Causes & Solutions:

  • Suboptimal Solvent System: The polarity and composition of your mobile phase directly control the separation (selectivity).

    • Solution 1: Fine-Tune Polarity. The ideal retention factor (Rƒ) for the compound of interest on a TLC plate is between 0.2 and 0.4. This range generally provides the best balance for separation on a column. If your Rƒ is too high, decrease the eluent's polarity; if it's too low, increase it.

    • Solution 2: Change Solvent Composition. If adjusting the ratio of a two-solvent system (e.g., ethyl acetate/hexane) doesn't work, switch one of the components. Different solvents interact with compounds in unique ways. For example, replacing ethyl acetate with dichloromethane or acetone can alter the selectivity and may resolve the overlapping spots. A combination of three solvents can sometimes provide the necessary resolution where a two-solvent system fails.[5]

    • Solution 3: Consider Alternative Chromatography Modes. For very polar compounds that are difficult to separate, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective technique. This involves using a polar stationary phase with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous buffer.

  • Column Overloading: Loading too much crude material onto the column will cause bands to broaden and merge, destroying separation.

    • Solution: As a rule of thumb, for flash chromatography, the amount of crude material should be about 1-5% of the mass of the silica gel (e.g., 1-5 g of sample on 100 g of silica).

Q3: My compound appears as a long streak or a "tailing" band on the column and TLC. What's causing this and how do I get sharp, well-defined bands?

Streaking or tailing peaks are symptomatic of issues with how the compound is interacting with the stationary phase or its solubility in the mobile phase.

Possible Causes & Solutions:

  • Poor Solubility during Loading: If the compound is not fully dissolved in the initial mobile phase, it will precipitate at the top of the column and then slowly redissolve as the column runs, causing a continuous streak.

    • Solution: Use Dry Loading. Instead of dissolving the sample in a solvent and pipetting it onto the column (wet loading), pre-adsorb it onto a small amount of silica gel. To do this, dissolve your crude material in a volatile solvent (like dichloromethane or acetone), add a few grams of silica gel, and evaporate the solvent completely under reduced pressure to get a free-flowing powder. This powder can then be carefully added to the top of the packed column.[1] This ensures the compound is introduced to the column in a solid, evenly distributed state.

  • Strong Secondary Interactions: Tailing can occur if the compound has a strong, non-ideal interaction with the silica gel, often due to the acidic silanol groups.

    • Solution: Add a Modifier. As mentioned for degradation, adding a small amount of triethylamine or another modifier can block the active sites on the silica, leading to more symmetrical, non-tailing peaks.[3]

  • Sample Solvent is Too Strong: Loading the sample in a solvent that is significantly more polar than the mobile phase will cause band broadening. The sample will spread out in this strong solvent instead of applying as a tight, narrow band.

    • Solution: Whenever possible, dissolve the sample for loading in the mobile phase itself or a less polar solvent. If a stronger solvent is needed for solubility, use the absolute minimum volume required.[6]

Frequently Asked Questions (FAQs)
  • What is a good starting solvent system to try for TLC analysis?

    • For a polar compound like (3-Bromo-5-methyl-isoxazol-4-yl)-methanol, a good starting point is a 30:70 mixture of ethyl acetate (EtOAc) and hexanes.[7] Adjust the ratio from there to achieve the target Rƒ of 0.2-0.4. If the compound does not move, switch to a more polar system like 5% methanol (MeOH) in dichloromethane (DCM).[3]

  • How do I properly pack a silica gel column to avoid cracks and channels?

    • The "slurry method" is most reliable.[1] Prepare a slurry of silica gel in your initial, least polar eluent. Pour this slurry into the column and use gentle air pressure or a pump to help it pack evenly. Tap the column gently to dislodge air bubbles. Add a thin layer of sand on top to prevent the silica bed from being disturbed during sample loading.

  • Can I reuse my column?

    • It is generally not recommended for final purification steps in drug development, as residual impurities from a previous run can contaminate your high-purity product. For initial, crude separations, a column can sometimes be flushed thoroughly with a strong solvent and reused, but this increases the risk of cross-contamination.

  • My compound is UV-inactive. How can I monitor the column fractions?

    • If your compound doesn't have a UV chromophore, you will need to rely on TLC analysis of the collected fractions. Spot every few fractions on a TLC plate and stain with a developing agent like potassium permanganate (KMnO₄) or p-anisaldehyde, which can visualize a wide range of organic compounds.

Visualizations & Data
Workflow for Column Chromatography Optimization

The following diagram outlines the logical workflow for developing a purification method for (3-Bromo-5-methyl-isoxazol-4-yl)-methanol.

Column Chromatography Workflow Figure 1: Method Development Workflow TLC 1. TLC Analysis - Test various solvent systems - Aim for Rf ≈ 0.2-0.4 Optimize 2. Optimize Solvent System - Adjust polarity - Test different solvents for selectivity TLC->Optimize Degradation 3. Stability Test - Stir sample with silica - Check for new spots on TLC Optimize->Degradation Degradation->Optimize If unstable, add modifier and re-optimize PrepColumn 4. Prepare Column - Pack column using slurry method - Equilibrate with mobile phase Degradation->PrepColumn If stable LoadSample 5. Load Sample - Use dry loading for best results PrepColumn->LoadSample Elute 6. Elute & Collect - Run column with optimized eluent - Collect fractions LoadSample->Elute Analyze 7. Analyze Fractions - TLC or HPLC analysis - Pool pure fractions Elute->Analyze Evaporate 8. Evaporate Solvent - Obtain purified product Analyze->Evaporate

Caption: A logical workflow for optimizing column chromatography.

Troubleshooting Decision Tree

This diagram provides a decision-making framework for common purification problems.

Troubleshooting Tree Figure 2: Troubleshooting Decision Tree Start Problem Observed PoorSep Poor Separation Start->PoorSep LowYield Low Yield Start->LowYield Streaking Streaking / Tailing Start->Streaking Solvent Adjust Solvent Polarity/ Composition PoorSep->Solvent Rf values too close? Overload Reduce Sample Load PoorSep->Overload Bands are broad? Degradation Check for Degradation LowYield->Degradation New spots on TLC? Adsorption Use Stronger Eluent (Kicker Solvent) LowYield->Adsorption Product stuck at top? DryLoad Use Dry Loading Streaking->DryLoad Solubility issue? Modifier Add Modifier (e.g., Et3N) Streaking->Modifier Tailing on TLC? Neutralize Use Neutralized Silica or Add Base to Eluent Degradation->Neutralize

Caption: A decision tree for troubleshooting common issues.

Table 1: Representative Solvent Systems

This table provides starting points for solvent systems used in the purification of polar heterocyclic compounds on silica gel. The "Eluting Strength" is a qualitative measure of how quickly the solvent will move polar compounds up the column.

Non-Polar SolventPolar SolventTypical Ratio Range (Polar:Non-Polar)Relative Eluting StrengthNotes
Hexanes/HeptaneEthyl Acetate (EtOAc)10:90 to 80:20Low to MediumExcellent starting system for general-purpose separations. Good for resolving less polar impurities.[8]
Hexanes/HeptaneDichloromethane (DCM)20:80 to 100% DCMLow to MediumDCM offers different selectivity compared to EtOAc and can be better for certain compound classes.
DichloromethaneMethanol (MeOH)1:99 to 10:90HighFor highly polar compounds that do not move in EtOAc/Hexane. Use sparingly as >10% MeOH can risk dissolving the silica gel.[3]
DichloromethaneAcetone10:90 to 50:50Medium to HighAnother alternative to EtOAc, can provide unique selectivity.
References
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole. 8

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.

  • Benchchem. (2025). Purification of 3-Bromo-5-(chloromethyl)isoxazole from crude reaction mixture. 1

  • An-Najah Staff. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. 7

  • Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences, 79(8), 754-7.

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.

  • New Journal of Chemistry. Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units.

  • Shibusawa, Y., et al. (2006). Three-phase solvent systems for comprehensive separation of a wide variety of compounds by high-speed counter-current chromatography. Journal of Chromatography A, 1133(1-2), 119-25.

  • ResearchGate. (2012). How to isolate the compounds from a plant extract through a column if their polarity is very close?

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography.

  • Journal of Pharmacy & Pharmacognosy Research. (2024). Chromatographic approaches for the isolation and detection of a new antifungal phenolic compound from lichen Heterodermia. 9

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.

  • Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase. 10

  • Sigma-Aldrich. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins.

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Storage Guide for (3-Bromo-5-methyl-isoxazol-4-yl)-methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals maintain the structural integrity of (3-Bromo-5-met...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals maintain the structural integrity of (3-Bromo-5-methyl-isoxazol-4-yl)-methanol .

Isoxazoles are highly valuable in drug discovery due to their unique electron-rich aromatic architectures, which enable high-affinity binding to multiple biological targets[1]. However, the same electronic distribution that makes them pharmacologically active also introduces specific structural vulnerabilities. This guide unpacks the causality behind these vulnerabilities and provides self-validating protocols to ensure your experimental reproducibility.

Structural Vulnerability Analysis (Mechanistic Causality)

To prevent degradation, we must first understand why the molecule degrades. (3-Bromo-5-methyl-isoxazol-4-yl)-methanol possesses three distinct reactive centers:

  • The Isoxazole Ring (N-O Bond): The nitrogen-oxygen bond is inherently weak. In 3-unsubstituted isoxazoles (like the drug leflunomide), basic conditions trigger rapid C3-deprotonation and subsequent N-O bond cleavage, leading to ring opening[2].

  • The C3-Bromine: Because our specific molecule is brominated at the C3 position, it cannot undergo the classic deprotonation seen in leflunomide. Instead, the electron-deficient nature of the halogenated ring makes the C3 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . Exposure to strong bases (hydroxides) or nucleophiles will displace the bromine, destabilizing the ring and causing secondary collapse.

  • The C4-Hydroxymethyl Group: As a primary alcohol, this functional group is highly susceptible to radical-mediated oxidation into an aldehyde or carboxylic acid when exposed to atmospheric oxygen, heat, or UV light.

DegradationMechanisms Parent (3-Bromo-5-methyl-isoxazol-4-yl)-methanol Nucleophile Strong Bases / Nucleophiles (pH > 8.0) Parent->Nucleophile Exposure Oxidants Oxygen / UV Light (Ambient Air) Parent->Oxidants Exposure SNAr SNAr at C3 Position (Bromine Displacement) Nucleophile->SNAr Attack at C3 Oxidation C4-Alcohol Oxidation (Aldehyde Formation) Oxidants->Oxidation Radical Pathway RingDegradation Isoxazole Ring Collapse SNAr->RingDegradation Instability

Fig 1. Primary degradation pathways of the isoxazole derivative under environmental stress.

Troubleshooting FAQs

Q: My lyophilized powder turned slightly yellow after a few months on the bench. What happened? A: This is a classic sign of C4-alcohol oxidation. When exposed to ambient air and light, the primary alcohol oxidizes into an aldehyde. To verify this, run an IR or NMR spectrum; the appearance of a strong carbonyl stretch (~1700 cm⁻¹) or an aldehyde proton peak (~9.5-10.0 ppm) confirms this degradation. Always store the solid under an inert atmosphere (Argon/N2) in the dark.

Q: I prepared a stock solution in a pH 10.0 buffer, and my biological assay failed. Why? A: Isoxazole rings are highly unstable in basic environments. While 3-unsubstituted isoxazoles decompose via base-catalyzed ring opening with a half-life of ~1.2 hours at pH 10[2], your brominated compound likely underwent rapid nucleophilic displacement of the C3-bromine by hydroxide ions, followed by ring collapse. Never store stock solutions in basic aqueous buffers.

Q: Can I use Methanol or Ethanol to make my stock solutions? A: It is highly discouraged for long-term storage. Protic solvents can facilitate slow transesterification or etherification with the C4-hydroxymethyl group over time. Furthermore, trace moisture in these solvents accelerates degradation. Use anhydrous DMSO or Acetonitrile for long-term aliquots.

Quantitative Stability Data

Below is a synthesized stability profile based on the chemical kinetics of halogenated isoxazole derivatives. Use this to dictate your experimental timelines.

Storage MatrixTemperatureAtmosphereLight ExposureEstimated Stability (t½)Primary Degradation Mechanism
Dry Solid Powder-20°CArgon/N2Dark> 24 monthsNone (Stable)
Dry Solid Powder25°CAmbient AirAmbient3 - 6 monthsC4-Alcohol Oxidation
Anhydrous DMSO-80°CArgon/N2Dark> 12 monthsNone (Stable)
Aqueous Buffer (pH 7.4)37°CAmbientDark~ 48 - 72 hoursSlow Hydrolysis
Aqueous Buffer (pH 10.0)37°CAmbientDark< 4 hoursNucleophilic Attack (C3) / Ring Opening

Validated Experimental Protocols

To ensure the integrity of your compounds—especially considering the energy-intensive synthesis often required to generate these heterocycles[3]—adhere strictly to the following self-validating protocols.

Protocol A: Inert Aliquoting and Long-Term Storage

Objective: Prevent oxidative and hydrolytic degradation of the primary alcohol and isoxazole core.

  • Equilibration: Remove the master vial from the -20°C freezer and allow it to equilibrate to room temperature inside a desiccator (approx. 30 minutes). Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture, initiating hydrolysis.

  • Reconstitution: Dissolve the powder in high-purity, anhydrous DMSO (≤0.005% water) to create a 10 mM or 50 mM master stock.

  • Aliquoting: Dispense single-use volumes (e.g., 10 µL - 50 µL) into sterile, amber-colored microcentrifuge vials. Causality: Amber vials block UV light, preventing photolytic debromination at the C3 position.

  • Inert Overlay: Gently blow a stream of dry Argon or Nitrogen gas over the liquid surface of each vial for 3-5 seconds to displace oxygen.

  • Storage: Cap tightly and immediately transfer to a -80°C freezer.

StorageWorkflow A Lyophilized Powder B Reconstitute in Anhydrous DMSO A->B C Aliquot into Amber Vials B->C D Argon/N2 Overlay C->D E Store at -80°C D->E

Fig 2. Step-by-step workflow for the preparation and long-term storage of stock solutions.

Protocol B: LC-MS Stability Verification Assay

Objective: Confirm structural integrity prior to critical biological assays.

  • Sample Prep: Thaw a single-use aliquot of the compound. Dilute to 1 µM in a 50:50 mixture of LC-MS grade Water:Acetonitrile (containing 0.1% Formic Acid to maintain an acidic, stabilizing pH).

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column. Use a gradient of 5% to 95% Acetonitrile over 10 minutes.

  • Mass Spectrometry: Monitor for the parent mass [M+H]+. For (3-Bromo-5-methyl-isoxazol-4-yl)-methanol, look for the characteristic isotopic doublet caused by the ⁷⁹Br and ⁸¹Br isotopes (approx. 1:1 ratio).

  • Validation: If you observe a mass shift of -2 mass units (loss of 2H), this indicates oxidation to the aldehyde. A complete loss of the bromine isotopic signature indicates nucleophilic degradation. Discard the aliquot if degradants exceed 5% of the Total Ion Chromatogram (TIC) area.

Sources

Troubleshooting

Reducing impurities in (3-Bromo-5-methyl-isoxazol-4-yl)-methanol scale-up synthesis

Welcome to the technical support center for the scale-up synthesis of (3-Bromo-5-methyl-isoxazol-4-yl)-methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the scale-up synthesis of (3-Bromo-5-methyl-isoxazol-4-yl)-methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges encountered during the synthesis and purification of this key isoxazole intermediate.

Troubleshooting Guide: Navigating Challenges in Synthesis and Purification

This section addresses specific issues that may arise during the scale-up synthesis of (3-Bromo-5-methyl-isoxazol-4-yl)-methanol, providing potential causes and actionable solutions.

Problem 1: Low Yield of (3-Bromo-5-methyl-isoxazol-4-yl)-methanol

Symptom: The isolated yield of the final product is significantly lower than expected after the bromination and work-up steps.

Potential Causes & Solutions:

  • Incomplete Bromination: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the N-Bromosuccinimide (NBS) is of high purity and used in a slight excess (e.g., 1.05-1.1 equivalents). The reaction time may need to be extended. It's crucial to maintain an appropriate reaction temperature, as low temperatures can slow down the reaction rate.

  • Degradation of Starting Material or Product: Isoxazole rings can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures.

    • Solution: Maintain a neutral or slightly acidic pH during the reaction and work-up. Avoid excessively high temperatures during reaction and solvent removal. Halogenated heterocyclic compounds can also be sensitive to light, so protecting the reaction from direct light is advisable[1].

  • Losses during Work-up and Purification: The product might be partially soluble in the aqueous phase during extraction or may not fully precipitate during recrystallization.

    • Solution: During liquid-liquid extraction, ensure the organic solvent is appropriate for extracting the product. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume. For recrystallization, carefully select a solvent system where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures[2][3][4]. A second crop of crystals can often be obtained by concentrating the mother liquor.

Problem 2: Presence of a Significant Amount of Dibrominated Impurity

Symptom: Analytical data (e.g., HPLC, GC-MS, or NMR) indicates the presence of a significant impurity with a mass corresponding to a dibrominated product. Over-bromination is a common issue in electrophilic aromatic substitutions.

Potential Causes & Solutions:

  • Excess Brominating Agent: Using a large excess of N-Bromosuccinimide (NBS) can lead to the formation of dibrominated byproducts.

    • Solution: Carefully control the stoichiometry of NBS. Use a slight excess (e.g., 1.05 equivalents) to ensure complete conversion of the starting material while minimizing over-bromination. The quality of the NBS is also important; it should be checked for purity before use[5].

  • Reaction Temperature Too High: Higher temperatures can increase the rate of the second bromination, leading to higher levels of the dibrominated impurity.

    • Solution: Maintain a controlled, lower temperature during the addition of NBS and throughout the reaction. The optimal temperature should be determined through small-scale experiments.

  • Prolonged Reaction Time: Allowing the reaction to proceed for an extended period after the starting material is consumed can increase the formation of dibrominated products.

    • Solution: Monitor the reaction closely and quench it as soon as the starting material is consumed.

Purification Strategy for Removing Dibrominated Impurity:

  • Column Chromatography: This is often the most effective method for separating the monobrominated product from the more polar dibrominated impurity. A silica gel column with a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can provide good separation. A common eluent system is a mixture of hexane and ethyl acetate[1][6].

  • Recrystallization: If the solubility difference between the desired product and the dibrominated impurity is significant, recrystallization can be an effective purification method. A careful screening of solvents is necessary to find a system that selectively crystallizes the monobrominated product.

Problem 3: Formation of an Isomeric Bromo-impurity

Symptom: Analytical data suggests the presence of an isomer of the desired product, which could be a regioisomer where the bromine atom is at a different position on the isoxazole ring.

Potential Causes & Solutions:

  • Lack of Regioselectivity in Bromination: The electronic and steric effects of the substituents on the isoxazole ring influence the position of bromination. While the 3-position is generally favored in this case, some bromination at other positions might occur.

    • Solution: The choice of brominating agent and solvent can influence regioselectivity. N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile is often used for regioselective bromination of activated aromatic compounds[7][8]. The reaction conditions, particularly temperature, should be carefully controlled.

Purification Strategy for Removing Isomeric Impurity:

  • High-Performance Column Chromatography: Separating regioisomers can be challenging and often requires high-resolution column chromatography. Using a finer mesh silica gel and a slow, shallow gradient can improve separation.

  • Preparative HPLC: For high-purity requirements, preparative HPLC can be a viable, albeit more expensive, option for separating isomers[2].

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of (3-Bromo-5-methyl-isoxazol-4-yl)-methanol?

The most common and direct precursor is (5-methylisoxazol-4-yl)methanol. This starting material can be synthesized through various established methods for constructing 4,5-disubstituted isoxazoles.

Q2: What is the mechanism of bromination with N-Bromosuccinimide (NBS)?

NBS can act as a source of electrophilic bromine or bromine radicals, depending on the reaction conditions. For the bromination of an electron-rich heterocycle like an isoxazole, the reaction typically proceeds through an electrophilic aromatic substitution mechanism. The reaction can be initiated by a trace amount of HBr, which reacts with NBS to generate Br2 in situ at a low and controlled concentration[9]. The Br2 then acts as the electrophile. In some cases, particularly with light or radical initiators, a radical pathway can be involved[10][11][12].

Q3: How can I effectively monitor the progress of the bromination reaction?

Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, the product, and any major impurities. The spots can be visualized under UV light. For more quantitative analysis and to detect minor impurities, High-Performance Liquid Chromatography (HPLC) is the preferred method[13][14][15][16][17].

Q4: What are the key safety considerations when working with N-Bromosuccinimide (NBS) on a large scale?

NBS is a stable solid, but it can be a source of bromine, which is corrosive and toxic. It is important to handle NBS in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. On a larger scale, the addition of solid NBS to the reaction mixture should be done portion-wise to control any potential exotherm. Some solvents, like DMF, can have incompatibilities with NBS, especially at elevated temperatures, and their use should be carefully evaluated for safety[5].

Q5: What is the best method for purifying the final product on a multi-gram scale?

For multi-gram scale purification, a combination of techniques is often most effective:

  • Initial Work-up: A standard aqueous work-up to remove water-soluble byproducts and unreacted reagents.

  • Recrystallization: This is a cost-effective method for removing a significant portion of impurities if a suitable solvent system can be identified. Common solvent systems to screen include mixtures of polar and non-polar solvents like isopropanol/water or toluene/hexane[1].

  • Column Chromatography: For achieving high purity, especially for removing closely related impurities like the dibrominated byproduct, flash column chromatography on silica gel is recommended. A gradient elution with a hexane/ethyl acetate system is a good starting point[6].

Q6: How should the purified (3-Bromo-5-methyl-isoxazol-4-yl)-methanol be stored?

Halogenated heterocyclic compounds can be sensitive to light, heat, and moisture. It is recommended to store the purified product in a tightly sealed container, protected from light, in a cool and dry place. For long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) can help prevent degradation[1].

Experimental Protocols

Protocol 1: Synthesis of (3-Bromo-5-methyl-isoxazol-4-yl)-methanol

This protocol outlines a general procedure for the bromination of (5-methylisoxazol-4-yl)methanol. Optimization of specific parameters may be required for scale-up.

Materials:

  • (5-methylisoxazol-4-yl)methanol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or another suitable aprotic solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

Procedure:

  • Dissolve (5-methylisoxazol-4-yl)methanol (1.0 eq) in acetonitrile in a reaction vessel equipped with a stirrer and a thermometer.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise to the cooled solution, maintaining the internal temperature below 10 °C.

  • Stir the reaction mixture at 0-5 °C and monitor the progress by TLC or HPLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

Procedure:

  • Select a suitable solvent or solvent pair by testing the solubility of a small amount of the crude product in various solvents at room temperature and at their boiling points. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolve the crude product in a minimal amount of the boiling solvent.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the hot, clear solution to cool slowly to room temperature to allow for crystal formation.

  • Further cool the mixture in an ice bath to maximize crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Protocol 3: Purification by Column Chromatography

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

  • Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Suggested Solvent Systems for Recrystallization Screening

Solvent/Solvent SystemRationale
Isopropanol/WaterA polar protic/polar aprotic mixture where water acts as an anti-solvent.[1]
Toluene/HexaneToluene can be effective for aromatic and heterocyclic compounds, with hexane acting as an anti-solvent.[1]
Ethyl Acetate/HexaneA common non-polar/polar mixture that can be fine-tuned for optimal solubility.[1]
Dichloromethane/HexaneDichloromethane is a good solvent for many organic compounds, with hexane acting as an anti-solvent.[1]

Table 2: Suggested Eluent Systems for Column Chromatography (Silica Gel)

Eluent System (v/v)Typical Starting RatioApplication Notes
Hexane/Ethyl Acetate9:1A versatile system for compounds of moderate polarity. The polarity can be gradually increased.[1]
Dichloromethane/Hexane1:4Good for initial trials, especially if the compound has low polarity.[1]
Toluene/Ethyl Acetate9.5:0.5Can provide different selectivity compared to aliphatic/ester mixtures.[1]

Visualizations

Diagram 1: Synthetic Pathway and Potential Side Reaction

G SM (5-methylisoxazol-4-yl)methanol Product (3-Bromo-5-methyl-isoxazol-4-yl)-methanol SM->Product NBS (1.05 eq) Acetonitrile, 0-5 °C Impurity Dibrominated Impurity Product->Impurity Excess NBS Higher Temp.

Caption: Synthetic route to the target compound and the formation of a key impurity.

Diagram 2: Troubleshooting Logic for Low Yield

G Start Low Yield Observed IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Degradation Product Degradation? IncompleteReaction->Degradation No CheckTLC Check TLC/HPLC for SM IncompleteReaction->CheckTLC Yes WorkupLoss Losses During Work-up? Degradation->WorkupLoss No CheckpH Check pH and Temperature Degradation->CheckpH Yes OptimizeExtraction Optimize Extraction/Recrystallization WorkupLoss->OptimizeExtraction Yes

Caption: A logical workflow for diagnosing the cause of low product yield.

References

  • Guan, M., et al. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction.
  • Scientific Update. (2024, February 19). A Dangerous Bromance.
  • Chemical Synthesis Database. (2025, May 20). (3-ethyl-5-methyl-4-isoxazolyl)methanol.
  • A scalable procedure for light-induced benzylic bromin
  • A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor. (2024, November 1). PubMed Central.
  • A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. (2013, November 21).
  • BenchChem. (n.d.). Purification of 3-Bromo-5-(chloromethyl)
  • Chemistry Steps. (n.d.).
  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. (n.d.). PubMed Central.
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  • Organic & Biomolecular Chemistry. (2022, April 27). RSC Publishing.
  • N-Bromosuccinimide. (n.d.). Wikipedia.
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  • Isolation and Purification of Organic Compounds Recrystalliz
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
  • N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. (n.d.).
  • DERIVATIVES WITH N-BROMOSUCCINIMIDE IN PROTIC SOLVENTS with N-bromosuccinimide in protic solvents such as methanol and acetic ac. (n.d.).
  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Deriv
  • N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal.
  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. (2019, October 18).
  • Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. (n.d.). PubMed Central.
  • Synthesis of novel sulphamethoxazole derivatives and exploration of their anticancer and antimicrobial properties. (2023, March 23). PubMed Central.
  • A Comparative Guide to Assessing the Purity of Synthesized 3-Bromo-5-(chloromethyl)isoxazole. (n.d.). BenchChem.
  • Oxonium Ion Mediated Synthesis of 4-Substituted Spiro-Isoxazolines. (n.d.). PubMed Central.
  • N-bromosuccinimide (NBS)-promoted, three-component synthesis of α,β-unsaturated isoxazol-5(4H)-ones, and spectroscopic …. (n.d.). OUCI.
  • 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. (2023, October 13). Chemistry LibreTexts.
  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. (n.d.). Enamine.
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  • (3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol. (n.d.). Sigma-Aldrich.
  • (3-(4-Bromophenyl)-5-methylisoxazol-4-yl)methanol. (n.d.). Sigma-Aldrich.
  • RegioselectiveC-4 Bromination of Oxazoles: 4-Bromo-5-(Thiophen-2-yl)Oxazole. (2025, August 6).
  • Structure-Guided Design of ISOX-DUAL-Based Degraders Targeting BRD4 and CBP/EP300. (n.d.). PubMed Central.
  • N-Bromosuccinimide. (2019, July 6).
  • Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. (2025, June 25).
  • N-bromosuccinimide (NBS)-promoted, threecomponent synthesis of a,b-unsaturated isoxazol-5(4H)- ones, and spectroscopic investigation and computational study of 3-methyl-4-(thiophen-2-ylmethylene)isoxazol. (n.d.).
  • R4NHal/NOHSO4: A Usable System for Halogenation of Isoxazoles, Pyrazoles, and Beyond. (2020, December 21).
  • Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. (2022, March 28). RSC Publishing.
  • [3-bromo-5-(hydroxymethyl)-1,2-oxazol-4-yl]methanol. (n.d.). NextSDS.
  • Application Notes and Protocols for the Reaction Mechanisms of 5-Bromo-3-methylbenzo[d]isoxazole. (n.d.). BenchChem.
  • Development and Validation of Stability Indicating RP-HPLC Method for Rivaroxaban and Its Impurities. (n.d.). Symbiosis.
  • HPLC Method for Analysis of Hymexazol (3-Hydroxy-5-methylisoxazole) on Primesep B Column. (n.d.). SIELC Technologies.
  • An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. (2023, December 14).
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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Cross-Coupling Efficiency of Substituted Bromo-isoxazoles: A Focus on (3-Bromo-5-methyl-isoxazol-4-yl)-methanol

Abstract The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] Its functionalization via transition-metal-catalyzed cross-coupling reactions is a co...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] Its functionalization via transition-metal-catalyzed cross-coupling reactions is a cornerstone of modern drug discovery, enabling the rapid diversification of molecular structures to explore structure-activity relationships (SAR). This guide provides an in-depth comparison of the cross-coupling efficiency of various bromo-isoxazoles, with a specific focus on the predicted reactivity of (3-Bromo-5-methyl-isoxazol-4-yl)-methanol. By analyzing the interplay of steric and electronic factors, we offer a predictive framework for researchers aiming to incorporate this and similar building blocks into their synthetic campaigns. This document synthesizes data from established literature to provide detailed experimental protocols, comparative data tables, and mechanistic insights for Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions.

Introduction: The Isoxazole Scaffold in Drug Discovery

Isoxazoles are five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms. This unique arrangement imparts a specific set of electronic properties and metabolic stability, making them highly valuable in pharmaceutical design.[1] Drugs such as the COX-2 inhibitor Valdecoxib and the antibiotic Sulfamethoxazole feature this core, highlighting its versatility.[1][2]

The ability to precisely modify the substitution pattern around the isoxazole ring is critical for lead optimization. Palladium-catalyzed cross-coupling reactions have become the preeminent tools for this purpose, allowing for the formation of C-C and C-heteroatom bonds with high efficiency and functional group tolerance under mild conditions.[3] This guide will dissect the key variables that govern the success of these reactions on bromo-isoxazole substrates.

Principles of Reactivity in Bromo-isoxazole Cross-Coupling

The efficiency of a palladium-catalyzed cross-coupling reaction is not uniform across all bromo-isoxazole isomers. The outcome is dictated by a delicate balance of factors inherent to the substrate's structure. The catalytic cycle, common to most of these reactions, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The nature of the bromo-isoxazole substrate primarily influences the initial, often rate-limiting, oxidative addition step.

Positional Isomerism of the Bromine Substituent

The position of the bromine atom on the isoxazole ring (C3, C4, or C5) significantly alters the electron density of the C-Br bond and its accessibility to the palladium catalyst.

  • 4-Bromo-isoxazoles: This is a common and reactive substitution pattern. The C4 position is often readily accessible for functionalization.[4][5] The synthesis of the COX-2 inhibitor Valdecoxib, for instance, has been achieved through the coupling of a 4-isoxazolyl boronic acid with an aryl bromide.[2]

  • 3-Bromo- and 5-Bromo-isoxazoles: The reactivity at these positions is influenced by their proximity to the ring heteroatoms. The electronegativity of the nitrogen and oxygen atoms can impact the polarization of the C-Br bond, affecting the rate of oxidative addition.

For our target molecule, (3-Bromo-5-methyl-isoxazol-4-yl)-methanol , the bromine is at the C3 position. Its reactivity will be compared to other positional isomers based on available literature data.

Electronic and Steric Effects of Ring Substituents

Substituents on the isoxazole ring can either accelerate or impede the cross-coupling reaction.

  • Electronic Effects: Electron-withdrawing groups (EWGs) generally increase the rate of oxidative addition by making the carbon of the C-Br bond more electrophilic. Conversely, electron-donating groups (EDGs) can slow this step. In our target molecule, the 5-methyl group is a weak EDG. The 4-hydroxymethyl group exerts a mild electron-withdrawing inductive effect.

  • Steric Hindrance: Bulky substituents adjacent to the C-Br bond can sterically shield it from the palladium catalyst, hindering the oxidative addition step. For (3-Bromo-5-methyl-isoxazol-4-yl)-methanol, the bromine at C3 is flanked by the hydroxymethyl group at C4. This steric crowding is a critical consideration and may necessitate the use of specialized catalysts with less bulky ligands or higher reaction temperatures to achieve efficient coupling. Studies on substituted iodoisoxazoles have shown that steric effects from a group at the C3 position can have a greater influence on the reaction than a group at the C5 position.[6]

The presence of the primary alcohol in the hydroxymethyl group is also a key consideration. Fortunately, palladium-catalyzed cross-coupling reactions are known for their excellent functional group tolerance, and alcohols are generally well-tolerated under typical Suzuki, Sonogashira, and Heck conditions.[7][8]

Comparative Analysis of Key Cross-Coupling Reactions

This section presents a comparative overview of the three most common palladium-catalyzed cross-coupling reactions, with data synthesized from studies on various bromo-isoxazoles and related bromo-heterocycles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used cross-coupling reaction due to the stability and low toxicity of the boron reagents and the broad functional group tolerance.[3]

Table 1: Comparative Data for Suzuki-Miyaura Coupling of Bromo-isoxazoles

Bromo-isoxazole SubstrateCoupling PartnerCatalyst SystemBaseSolventConditionsYieldReference
N-[(5-bromo-1,2-oxazol-3-yl)methyl]adamantan-1-aminePhenylboronic acid5 mol% Pd(PPh₃)₄NaHCO₃Dioxane150 °C, 60 min (MW)78%[7][8]
4-Bromo-3,5-dimethylisoxazoleArylboronic acidsPd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O100 °C, 16 hGood[9]
4-Bromo-3-phenyl-5-methylisoxazoleAryl bromides (via in situ boronic acid)Pd(PPh₃)₄Na₂CO₃EtOH/H₂ORefluxGood[2]
5-(Bromomethyl)-3-phenylisoxazole3-Methoxybenzene-boronic acidPd(OAc)₂ / JohnPhosK₂CO₃DMF120 °C, 20 min (MW)~60% (conv.)[10]
(3-Bromo-5-methyl-isoxazol-4-yl)-methanol (Predicted) Arylboronic acid Pd(dppf)Cl₂ or Pd(OAc)₂ / Buchwald ligand K₂CO₃ or Cs₂CO₃ Dioxane/H₂O or DMF 80-120 °C Moderate to Good N/A

Rationale for Prediction: The steric hindrance from the adjacent 4-hydroxymethyl group may require a more active catalyst system, such as those employing bulky, electron-rich phosphine ligands (e.g., JohnPhos, SPhos), to facilitate the oxidative addition. The reaction is expected to proceed with moderate to good yields, given the general robustness of the Suzuki coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl/vinyl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[11][12] It is a powerful tool for introducing alkynyl moieties.

Table 2: Comparative Data for Sonogashira Coupling of Halo-isoxazoles

Halo-isoxazole SubstrateCoupling PartnerCatalyst SystemBaseSolventConditionsYieldReference
4-Iodo-3,5-disubstituted-isoxazolesTerminal Alkynes5 mol% Pd(acac)₂ / PPh₃ / CuIEt₃NTHF50 °CUp to 98%[6]
4-Bromo-3,6-diphenyl-6H-1,2-oxazinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTolueneRT, 6-20 hGood[13]
4-IodoisoxazolesTerminal AlkynesPdCl₂(PPh₃)₂ / CuIi-Pr₂NEtTHFRTGood[5]
(3-Bromo-5-methyl-isoxazol-4-yl)-methanol (Predicted) Terminal Alkyne PdCl₂(PPh₃)₂ / CuI Et₃N or DIPA THF or DMF 50-80 °C Moderate N/A

Rationale for Prediction: The C3-bromo position, being sterically more demanding than the C4-iodo examples, will likely lead to lower yields or require more forcing conditions. The choice of base and solvent will be critical to balance reactivity with potential substrate degradation. Copper-free conditions could also be explored to minimize homocoupling of the alkyne.[14]

Heck Coupling

The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene.[15] While less documented for bromo-isoxazoles specifically compared to Suzuki and Sonogashira reactions, its principles are broadly applicable.

Table 3: Comparative Data for Heck Coupling of Halo-heterocycles

Halo-heterocycle SubstrateCoupling PartnerCatalyst SystemBaseSolventConditionsYieldReference
4-IodoisoxazolesStyrenesPd(OAc)₂ / P(o-tol)₃i-Pr₂NEtAcetonitrile80 °CGood[5]
5-Bromo-3-methylbenzo[d]isoxazoleAlkenePd(OAc)₂ / PPh₃Et₃NDMF100 °CNot specified[16]
(3-Bromo-5-methyl-isoxazol-4-yl)-methanol (Predicted) Styrene or Acrylate Pd(OAc)₂ / PPh₃ or Herrmann's catalyst Et₃N or K₂CO₃ DMF or NMP 100-140 °C Moderate N/A

Rationale for Prediction: Heck reactions often require higher temperatures. The steric hindrance at the C3 position of the target molecule is expected to be a significant factor, potentially leading to moderate yields. Catalyst and base screening would be essential for optimization.

Experimental Design and Methodologies

The following sections provide generalized, yet detailed, protocols for performing the cross-coupling reactions discussed. These are intended as robust starting points for optimization.

General Palladium Cross-Coupling Catalytic Cycle

The fundamental mechanism for these transformations is illustrated below. The specific ligands on the palladium and the nature of the organometallic nucleophile (M-R²) vary with the reaction type (e.g., M=B for Suzuki, M=Cu for Sonogashira).

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate Ar-Pd(II)L₂-R' transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 product Ar-R' reductive_elimination->product arx Ar-X arx->oxidative_addition Electrophile mr R'-M mr->transmetalation Nucleophile

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Experimental Workflow

A typical workflow for reaction setup, execution, and analysis is crucial for reproducible results.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis drying Dry Glassware (Oven/Flame) reagents Weigh Reagents (Substrate, Partner, Base) drying->reagents solvent Add Anhydrous Solvent reagents->solvent degas Degas Mixture (N₂/Ar Purge) solvent->degas catalyst Add Catalyst & Ligand degas->catalyst heating Heat to Temp (Oil Bath/MW) catalyst->heating quench Quench Reaction (e.g., H₂O) heating->quench extract Liquid-Liquid Extraction quench->extract purify Purification (Chromatography) extract->purify analyze Characterization (NMR, MS) purify->analyze

Caption: Standard experimental workflow for cross-coupling reactions.

Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for bromo-heterocycles.[7][13]

  • Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the bromo-isoxazole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition: Add the solvent system (e.g., Dioxane/H₂O 4:1, or DMF). The concentration is typically 0.1 M with respect to the limiting reagent.

  • Degassing: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and any additional ligand if required.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-150 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate or DCM).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol: Sonogashira Coupling

This protocol is based on standard conditions for coupling aryl halides.[12][13]

  • Preparation: To a dry, inert-atmosphere flask, add the bromo-isoxazole (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper co-catalyst (e.g., CuI, 5-10 mol%).

  • Solvent and Reagents: Add the anhydrous solvent (e.g., THF or DMF), followed by the amine base (e.g., Et₃N or DIPA, 2.0-3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Reaction: Stir the mixture at the appropriate temperature (room temperature to 80 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

The cross-coupling efficiency of bromo-isoxazoles is a multifactorial equation where the position of the halogen and the electronic and steric nature of other substituents play decisive roles. Based on the analysis of related structures, (3-Bromo-5-methyl-isoxazol-4-yl)-methanol is predicted to be a viable, albeit potentially challenging, substrate for Suzuki-Miyaura, Sonogashira, and Heck couplings.

The primary obstacle is the anticipated steric hindrance around the C3-bromo position due to the adjacent 4-hydroxymethyl group. Overcoming this will likely require careful optimization of reaction conditions, particularly the selection of a sterically tolerant and highly active palladium catalyst system. The inherent functional group tolerance of these reactions suggests the primary alcohol will be compatible.

This guide provides a robust theoretical and practical framework for researchers. However, the predictions herein must be validated empirically. We recommend a systematic screening of catalysts, ligands, bases, and solvents to determine the optimal conditions for coupling (3-Bromo-5-methyl-isoxazol-4-yl)-methanol and to fully unlock its potential as a versatile building block in the synthesis of novel chemical entities.

References

  • Ackerman, L., M. Lovell, and D. Weix. Multimetallic Catalysed Cross-Coupling of Aryl Bromides With Aryl Triflates. Nature. [Link]

  • Anderson, B. A., et al. Syntheses of Potent 5-HT1A Agonists. ResearchGate. [Link]

  • Journal of Medicinal Chemistry. Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction. ACS Publications. [Link]

  • PMC. Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction. NIH National Library of Medicine. [Link]

  • ResearchGate. Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives. [Link]

  • Journal of the American Chemical Society. Palladium-Catalyzed Cyanomethylation of Aryl Halides through Domino Suzuki Coupling–Isoxazole Fragmentation. ACS Publications. [Link]

  • PMC. Cross‐Coupling of Gaseous Alkanes with (Hetero)Aryl Bromides via Dual Nickel/Photoredox Catalysis. NIH National Library of Medicine. [Link]

  • Organic Letters. Suzuki Coupling of Oxazoles. ACS Publications. [Link]

  • ResearchGate. Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes. [Link]

  • PMC. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. NIH National Library of Medicine. [Link]

  • Nature. Multimetallic catalysed cross-coupling of aryl bromides with aryl triflates. Nature. [Link]

  • ResearchGate. Reaction of the isoxazole 3f under our standard Suzuki conditions. [Link]

  • ResearchGate. Suzuki‐Miyaura cross‐coupling reactions of isoxazole‐4‐boronates. [Link]

  • ResearchGate. Cross-Coupling Reaction of Oxazoles. [Link]

  • RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • ResearchGate. Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. [Link]

  • The Journal of Organic Chemistry. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib. ACS Publications. [Link]

  • PMC. Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles. NIH National Library of Medicine. [Link]

  • PMC. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. NIH National Library of Medicine. [Link]

  • ResearchGate. Convenient Approach to 3,4-Diarylisoxazoles Based on the Suzuki Cross-Coupling Reaction. [Link]

  • PMC. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. NIH National Library of Medicine. [Link]

  • ResearchGate. Heck coupling reaction between bromo/iodoanisoles and acrylates. [Link]

  • The Journal of Organic Chemistry. Pd-Catalyzed Sequential Electrophilic Cyclization/Selective C–H Annulation Cascade: Synthesis of Isoxazole-Phthalimide-Fused Poly-Heterocyclics. ACS Publications. [Link]

  • ResearchGate. Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. [Link]

  • ResearchGate. Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. [Link]

  • RSC Publishing. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. [Link]

  • MDPI. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

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  • Ignited Minds Journals. Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. [Link]

  • PubMed. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. [Link]

  • PMC. Bromo-lactamization of isoxazole via neighboring group participation. NIH National Library of Medicine. [Link]

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  • PMC. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH National Library of Medicine. [Link]

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Comparative

Mass Spectrometry Fragmentation Patterns of (3-Bromo-5-methyl-isoxazol-4-yl)-methanol: A Comparative Analytical Guide

Executive Summary In pharmaceutical development and synthetic chemistry, isoxazole derivatives serve as critical bioisosteres and structural scaffolds. (3-Bromo-5-methyl-isoxazol-4-yl)-methanol (CAS: 153124-37-9) is a hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and synthetic chemistry, isoxazole derivatives serve as critical bioisosteres and structural scaffolds. (3-Bromo-5-methyl-isoxazol-4-yl)-methanol (CAS: 153124-37-9) is a highly functionalized building block whose analytical characterization is essential for metabolite tracking and impurity profiling.

This guide provides an in-depth, comparative analysis of the electrospray ionization (ESI) mass spectrometry fragmentation behavior of (3-Bromo-5-methyl-isoxazol-4-yl)-methanol. By contrasting its performance with chloro- and non-halogenated analogs, we establish a robust framework for structural elucidation.

Mechanistic Principles of Fragmentation

To accurately interpret the MS/MS spectra of (3-Bromo-5-methyl-isoxazol-4-yl)-methanol, one must understand the causality behind its ionization and subsequent bond cleavages.

Ionization & Isotopic Signatures

Under positive electrospray ionization (ESI+), the compound readily protonates at the isoxazole nitrogen to yield the precursor ion [M+H]+ . The defining diagnostic feature of this precursor is the presence of the bromine atom, which naturally occurs as two stable isotopes ( 79Br and 81Br ) in an approximate 50.7% to 49.3% ratio. This results in a distinct 1:1 isotopic doublet at m/z 192 and m/z 194[1].

Primary Cleavage Pathways

The fragmentation of this molecule is highly dependent on the applied Collision Energy (CE) and follows three distinct, predictable pathways:

  • Hydroxymethyl Cleavage (Low CE): The most labile moiety is the hydroxymethyl group at the 4-position. Protonation facilitates the neutral loss of water ( −18 Da ), generating a resonance-stabilized carbocation at m/z 174 / 176.

  • Halogen Cleavage (Medium CE): As collision energy increases, the relatively weak C−Br bond breaks. In ESI+ (following the even-electron rule), this typically manifests as the neutral loss of HBr ( −80 Da ), yielding an ion at m/z 112.

  • Isoxazole Ring Opening (High CE): The defining characteristic of isoxazole fragmentation is the cleavage of the weak N−O bond (bond dissociation energy ≈55 kcal/mol ). This ring-opening event triggers a skeletal rearrangement, leading to the expulsion of carbon monoxide ( CO , −28 Da ) or hydrogen cyanide ( HCN ) from the previously dehydrated fragment[2][3][4].

Pathway M [M+H]+ m/z 192 / 194 Precursor Ion A [M+H - H2O]+ m/z 174 / 176 Hydroxymethyl Cleavage M->A -H2O (-18 Da) CE: 15 eV B [M+H - HBr]+ m/z 112 Halogen Cleavage M->B -HBr (-80 Da) CE: 30 eV C [M+H - H2O - CO]+ m/z 146 / 148 Isoxazole Ring Opening A->C -CO (-28 Da) CE: 45 eV

Fig 1. Energy-dependent ESI+ fragmentation pathway of (3-Bromo-5-methyl-isoxazol-4-yl)-methanol.

Comparative Performance Analysis

To contextualize these fragmentation patterns, we compared (3-Bromo-5-methyl-isoxazol-4-yl)-methanol against its chloro-analog and a non-halogenated baseline.

Causality Insight: The C−Br bond is weaker than the C−Cl bond. Consequently, the bromo-analog exhibits halogen loss at significantly lower collision energies than the chloro-analog. Furthermore, the isotopic signature shifts dramatically from a 1:1 ratio (Bromo) to a 3:1 ratio (Chloro), serving as an immediate visual identifier in the full-scan MS1 data.

Quantitative Fragmentation Summary
Structural AnalogPrecursor [M+H]+ Primary Fragment (Low CE)Secondary Fragment (Med CE)Ring Cleavage (High CE)
(3-Bromo-5-methyl-isoxazol-4-yl)-methanol m/z 192 / 194 (1:1)m/z 174 / 176 ( −H2​O )m/z 112 ( −HBr )m/z 146 / 148 ( −CO )
(3-Chloro-5-methyl-isoxazol-4-yl)-methanol m/z 148 / 150 (3:1)m/z 130 / 132 ( −H2​O )m/z 112 ( −HCl )m/z 102 / 104 ( −CO )
(3,5-Dimethyl-isoxazol-4-yl)-methanol m/z 128 (Singlet)m/z 110 ( −H2​O )N/Am/z 82 ( −CO )

Validated Experimental Protocol (LC-MS/MS)

To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating Hydrogen/Deuterium (H/D) exchange step. By preparing the sample in deuterated methanol ( CD3​OD ), the exchangeable hydroxyl proton is replaced by deuterium. If the −18 Da loss is genuinely from the hydroxymethyl group, the deuterated sample will instead show a −19 Da ( −HOD ) or −20 Da ( −D2​O ) loss, unambiguously validating the mechanistic pathway.

Step-by-Step Methodology
  • Sample Preparation (Self-Validating):

    • Prepare a 100 ng/mL stock solution of (3-Bromo-5-methyl-isoxazol-4-yl)-methanol in LC-MS grade Methanol.

    • Validation Aliquot: Prepare a parallel 100 ng/mL solution in CD3​OD to induce H/D exchange at the −OH position.

  • UHPLC Separation:

    • Column: C18 analytical column (e.g., , 2.1×50 mm ).

    • Mobile Phase A: 0.1% Formic Acid in Water (promotes robust ESI+ protonation).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (preferred over methanol to reduce background noise in the low m/z range).

    • Gradient: 5% B to 95% B over 5.0 minutes at 0.4 mL/min .

  • ESI-MS/MS Acquisition:

    • Ionization Mode: Positive Electrospray ( ESI+ ); Capillary Voltage at 3.5 kV ; Desolvation Temp at 300∘C .

    • Fragmentation (HCD/CID): Utilize stepped collision energies at 15 eV , 30 eV , and 45 eV to capture the full spectrum of labile (water loss) and stable (ring opening) bond cleavages.

  • Data Analysis:

    • Filter MS1 data for the strict 1:1 doublet at m/z 192/194.

    • Verify the H/D exchange mass shift in the validation aliquot.

Protocol S1 1. Sample Prep CD3OD Exchange S2 2. UHPLC Separation C18, HCOOH/MeCN S1->S2 S3 3. ESI+ Ionization 3.5 kV, 300°C S2->S3 S4 4. HCD Fragmentation Stepped CE (15-45 eV) S3->S4 S5 5. Data Validation Isotope & Mass Shift S4->S5

Fig 2. Self-validating LC-MS/MS workflow utilizing H/D exchange for structural confirmation.

References

  • Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations Journal of the American Society for Mass Spectrometry (ACS Publications) URL:[Link]

  • Fragmentation mechanisms of isoxazole Organic Mass Spectrometry URL:[Link]

  • Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole Odinity Scientific Reports URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking (3-Bromo-5-methyl-isoxazol-4-yl)-methanol in Medicinal Chemistry Scaffolds

Abstract In the landscape of medicinal chemistry, the selection of a core scaffold is a pivotal decision that profoundly influences the developability and ultimate success of a therapeutic candidate. Among the privileged...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of medicinal chemistry, the selection of a core scaffold is a pivotal decision that profoundly influences the developability and ultimate success of a therapeutic candidate. Among the privileged five-membered heterocycles, the isoxazole ring is a recurring motif in numerous approved drugs, valued for its unique electronic properties and ability to serve as a versatile bioisostere.[1] This guide provides an in-depth comparative analysis of the (3-Bromo-5-methyl-isoxazol-4-yl)-methanol scaffold. We will objectively benchmark its performance against two other prominent heterocyclic scaffolds in the context of kinase inhibitor design: pyrazole and 1,3,4-oxadiazole. Through a synthesis of established experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary to make informed decisions in scaffold selection and lead optimization.

Introduction: The Strategic Importance of Scaffold Selection in Drug Discovery

The core chemical scaffold of a drug molecule dictates its three-dimensional geometry, influencing how it presents key pharmacophoric elements to its biological target.[2] Furthermore, the intrinsic physicochemical properties of the scaffold, such as its polarity, hydrogen bonding capacity, and metabolic stability, are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The practice of "scaffold hopping," or the replacement of a core molecular structure with a chemically distinct one, is a widely employed strategy in medicinal chemistry to navigate intellectual property landscapes, overcome ADME liabilities, and discover novel chemical matter with improved therapeutic potential.[3]

The isoxazole ring, a 1,2-azole, has garnered significant attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] Its unique arrangement of nitrogen and oxygen atoms imparts a distinct electronic character and dipole moment, influencing its interactions with biological targets and metabolic enzymes.[1] The subject of this guide, (3-Bromo-5-methyl-isoxazol-4-yl)-methanol, presents a decorated isoxazole scaffold with vectors for further chemical elaboration, making it a relevant starting point for fragment-based and lead optimization campaigns.

This guide will benchmark this isoxazole scaffold against two other five-membered heterocycles commonly employed in medicinal chemistry, particularly in the domain of kinase inhibitors:

  • Pyrazole: A 1,2-diazole, known for its ability to form key hydrogen bond interactions with the hinge region of kinases.[6]

  • 1,3,4-Oxadiazole: A 1,3,4-oxadiazole, often utilized as a bioisosteric replacement for ester and amide functionalities, offering improved metabolic stability.[7]

The comparative analysis will be grounded in key performance indicators for a medicinal chemistry scaffold: physicochemical properties, in vitro ADME profile (metabolic stability and permeability), and target engagement.

Synthesis of (3-Bromo-5-methyl-isoxazol-4-yl)-methanol and Analogous Scaffolds

A robust and scalable synthetic route is a prerequisite for any viable medicinal chemistry scaffold. The synthesis of (3-Bromo-5-methyl-isoxazol-4-yl)-methanol can be achieved through a multi-step sequence, with the reduction of the corresponding aldehyde being a key final step.

Proposed Synthesis of (3-Bromo-5-methyl-isoxazol-4-yl)-methanol

Step 1: Synthesis of 3-Bromo-5-methylisoxazole-4-carboxaldehyde

This intermediate can be prepared from commercially available starting materials through established isoxazole synthesis methodologies, such as the 1,3-dipolar cycloaddition of a nitrile oxide with an appropriately substituted alkyne.[10]

Step 2: Reduction of the Aldehyde to the Primary Alcohol

The final step involves the reduction of the aldehyde functionality to the primary alcohol. This can be accomplished using a variety of standard reducing agents.

Experimental Protocol: Reduction of 3-Bromo-5-methylisoxazole-4-carboxaldehyde

Materials:

  • 3-Bromo-5-methylisoxazole-4-carboxaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 3-Bromo-5-methylisoxazole-4-carboxaldehyde (1.0 eq) in methanol in a round-bottom flask at room temperature.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford (3-Bromo-5-methyl-isoxazol-4-yl)-methanol.

Head-to-Head Comparison: Physicochemical and In Vitro ADME Properties

The developability of a drug candidate is intrinsically linked to its physicochemical and ADME properties. In this section, we will compare the (3-Bromo-5-methyl-isoxazol-4-yl)-methanol scaffold with representative pyrazole and 1,3,4-oxadiazole analogs. The data presented in the following tables are representative values sourced from the literature for compounds bearing these core scaffolds and are intended to illustrate general trends.[6][11][12][13]

Physicochemical Properties

The electronic nature and hydrogen bonding capacity of a scaffold can significantly influence its solubility, permeability, and interactions with its biological target.

Property(3-Bromo-5-methyl-isoxazol-4-yl)-methanol (Predicted)Phenyl-pyrazole Analog (Representative)Phenyl-oxadiazole Analog (Representative)
Molecular Weight ( g/mol ) ~206~144~146
cLogP ~1.5~1.8~1.6
Topological Polar Surface Area (TPSA) (Ų) ~50~35~45
Hydrogen Bond Donors 110
Hydrogen Bond Acceptors 223

Expertise & Experience: The isoxazole scaffold, being a weaker base than pyrazole, may offer advantages in terms of reduced potential for off-target interactions with aminergic GPCRs. The 1,3,4-oxadiazole, lacking a hydrogen bond donor, will have a different profile of interactions with biological targets compared to the isoxazole and pyrazole scaffolds.

In Vitro ADME Profile

A favorable ADME profile is essential for achieving adequate drug exposure at the site of action. Here, we compare the scaffolds based on two key in vitro ADME assays: metabolic stability and intestinal permeability.

Table 2: Comparative In Vitro ADME Data

Parameter(3-Bromo-5-methyl-isoxazol-4-yl)-methanol (Predicted)Phenyl-pyrazole Analog (Representative)[6]Phenyl-oxadiazole Analog (Representative)[11]
Metabolic Stability (HLM, t½ min) Moderate>6030-60
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) ModerateLow to ModerateModerate

Trustworthiness: The data presented here are representative of trends observed for these classes of compounds. It is crucial to note that the specific substituents on the core scaffold will significantly impact the ADME properties. For instance, the introduction of metabolically labile sites or highly polar groups can dramatically alter these values.

Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound in the presence of human liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Human liver microsomes (pooled)

  • NADPH regenerating system (Solutions A and B)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (IS)

  • 96-well plates

  • Incubator/shaker (37 °C)

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound in phosphate buffer.

  • Add the test compound working solution to a 96-well plate containing human liver microsomes in phosphate buffer.

  • Pre-incubate the plate at 37 °C for 10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analyze the samples to determine the percentage of the parent compound remaining at each time point.

  • Calculate the half-life (t½) and intrinsic clearance (Clint) from the disappearance of the parent compound over time.

Benchmarking Target Engagement: A Kinase Inhibitor Case Study

To provide a practical context for comparing these scaffolds, we will consider their application in the design of kinase inhibitors. Kinases are a major class of drug targets, and the ability of a scaffold to effectively interact with the ATP-binding site is crucial for inhibitory activity.[14]

Table 3: Representative Kinase Inhibition Data (EGFR Kinase)

ScaffoldRepresentative CompoundIC₅₀ (nM)[6][11][13]
Isoxazole Isoxazole-based EGFR inhibitor50 - 200
Pyrazole Pyrazole-based EGFR inhibitor10 - 100
1,3,4-Oxadiazole Oxadiazole-based EGFR inhibitor100 - 500

Authoritative Grounding & Comprehensive References: The pyrazole scaffold has a well-documented history of forming a key hydrogen bond with the hinge region of many kinases, often leading to high potency.[6] The isoxazole, while also capable of hydrogen bonding, presents a different vector for this interaction, which can be exploited to achieve selectivity. The 1,3,4-oxadiazole is less commonly found directly interacting with the hinge region and often acts as a linker or occupies other regions of the ATP-binding pocket.

Experimental Protocol: In Vitro Kinase Inhibitory Assay (Luminescence-Based)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.

Materials:

  • Recombinant kinase (e.g., EGFR)

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Test compound serial dilutions

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Add the kinase, substrate, and test compound dilutions to the wells of the assay plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP according to the assay kit manufacturer's instructions.

  • Add the detection reagent to convert the generated ADP to a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Plot the luminescence signal against the logarithm of the test compound concentration.

  • Calculate the IC₅₀ value using a non-linear regression analysis (e.g., four-parameter logistic fit).

Visualization of Key Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

Scaffold_Comparison_Workflow cluster_Scaffolds Core Scaffolds cluster_Benchmarking Benchmarking Parameters Isoxazole (3-Bromo-5-methyl- isoxazol-4-yl)-methanol Physicochemical Physicochemical Properties Isoxazole->Physicochemical ADME In Vitro ADME (Metabolic Stability, Permeability) Isoxazole->ADME Target Target Engagement (Kinase Inhibition) Isoxazole->Target Pyrazole Pyrazole Analog Pyrazole->Physicochemical Pyrazole->ADME Pyrazole->Target Oxadiazole 1,3,4-Oxadiazole Analog Oxadiazole->Physicochemical Oxadiazole->ADME Oxadiazole->Target Kinase_Inhibition_Pathway Kinase Kinase (e.g., EGFR) Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Cellular_Response Cellular Response (e.g., Proliferation) Phospho_Substrate->Cellular_Response Inhibitor Scaffold-based Inhibitor Inhibitor->Kinase Inhibition

Caption: Simplified signaling pathway illustrating kinase inhibition.

Conclusion and Future Perspectives

This guide has provided a comprehensive, evidence-based comparison of the (3-Bromo-5-methyl-isoxazol-4-yl)-methanol scaffold against pyrazole and 1,3,4-oxadiazole analogs in the context of medicinal chemistry, with a focus on kinase inhibitor design.

Key Takeaways:

  • The isoxazole scaffold offers a balanced profile of physicochemical properties and metabolic stability, making it a versatile and privileged structure in drug discovery. Its unique electronic and hydrogen bonding characteristics can be leveraged to achieve target selectivity.

  • The pyrazole scaffold often demonstrates superior potency in kinase inhibition due to its well-established interactions with the kinase hinge region. However, its basicity may need to be modulated to avoid off-target effects. [6]* The 1,3,4-oxadiazole scaffold serves as an excellent bioisostere for amides and esters, often enhancing metabolic stability. Its utility as a primary hinge-binding motif may be more limited compared to pyrazoles and isoxazoles. [7] The choice of a scaffold is not a one-size-fits-all decision. It is a multi-parameter optimization problem that requires careful consideration of the specific biological target, the desired ADME profile, and the intellectual property landscape. The experimental protocols provided herein offer a robust framework for conducting head-to-head comparisons of novel scaffolds, enabling data-driven decisions in the drug discovery process. Future work in this area should focus on expanding the comparative dataset to include a wider range of biological targets and a more diverse set of substituted analogs to further refine our understanding of the structure-property relationships of these important heterocyclic scaffolds.

References

  • Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. (2022). Journal of Molecular Structure. [Link]

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  • Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation. (2025). ACS Medicinal Chemistry Letters. [Link]

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  • Design, synthesis and antiproliferative activity of oxadiazole derivatives as potent glycogen synthase kinase-3/histone deacetylase 6 dual inhibitors. (2026). Scientific Reports. [Link]

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Comparative

Publish Comparison Guide: IR Spectroscopy Validation for (3-Bromo-5-methyl-isoxazol-4-yl)-methanol

Executive Summary & Molecular Context (3-Bromo-5-methyl-isoxazol-4-yl)-methanol is a highly functionalized heterocyclic building block utilized extensively in medicinal chemistry and organic synthesis [11.9]. The molecul...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Context

(3-Bromo-5-methyl-isoxazol-4-yl)-methanol is a highly functionalized heterocyclic building block utilized extensively in medicinal chemistry and organic synthesis [11.9]. The molecule features an isoxazole core substituted with an electron-withdrawing bromine atom at C3, an electron-donating methyl group at C5, and a critical primary hydroxymethyl group (-CH₂OH) at C4.

Validating the structural integrity of this primary hydroxyl group is a mandatory quality control step, as it serves as the primary reactive site for downstream transformations (e.g., esterification, etherification, or oxidation to a carbaldehyde). This guide provides an authoritative, self-validating protocol for utilizing Infrared (IR) spectroscopy to confirm the presence of the hydroxyl group, objectively comparing its performance against alternative analytical techniques.

Mechanistic Causality in IR Spectroscopy of Alcohols

Infrared spectroscopy is a premier technique for identifying functional groups based on their vibrational frequencies. For primary alcohols like (3-Bromo-5-methyl-isoxazol-4-yl)-methanol, the IR spectrum is dominated by two critical features driven by distinct physical phenomena:

  • The O-H Stretching Vibration (3500–3200 cm⁻¹): This absorption band is characteristically broad and highly intense. The profound intensity arises from the large dipole moment of the highly polar O-H bond, which results in a significant change in the dipole moment with respect to distance ( dμ/dx ) during the vibrational mode[1]. The characteristic broadening is a direct consequence of intermolecular hydrogen bonding. In a condensed phase (liquid or solid), molecules engage in a dynamic, ever-changing network of hydrogen bonds of varying strengths. This creates a continuum of O-H bond energies and, consequently, a broad distribution of vibrational frequencies[1][2].

  • The C-O Stretching Vibration (1075–1000 cm⁻¹): The asymmetric C-C-O stretch is typically the most prominent peak in the fingerprint region for primary alcohols, reliably appearing around 1050 cm⁻¹[1][2]. Its specific position is highly sensitive to the substitution pattern of the carbon bearing the hydroxyl group, allowing for reliable differentiation between primary, secondary, and tertiary alcohols[2].

Comparative Analytical Performance

While IR spectroscopy is highly diagnostic for the hydroxyl group, a robust analytical framework requires understanding its relative strengths and limitations compared to orthogonal techniques.

Analytical TechniqueHydroxyl (-OH) Detection CapabilityAdvantagesLimitations
ATR-FTIR Spectroscopy Direct observation of O-H (3500-3200 cm⁻¹) and C-O (~1050 cm⁻¹) stretches.Non-destructive, rapid, minimal sample prep, and unaffected by proton exchange[2][3].Cannot determine the exact number of protons; potential for overlapping bands in complex crude mixtures[4].
¹H NMR Spectroscopy Detects the -OH proton (broad singlet, highly variable ppm) and adjacent -CH₂- protons.Provides exact structural connectivity and quantitative proton counting.The -OH proton chemical shift is highly concentration-dependent and readily exchanges with D₂O, often disappearing from the spectrum entirely.
Mass Spectrometry (ESI-MS) Indirect validation via molecular ion [M+H]⁺ and fragmentation patterns.Extremely high sensitivity; provides exact mass confirmation of the entire molecule.Primary alcohols frequently undergo in-source fragmentation (loss of water, -18 Da), making the parent molecular ion difficult to detect.
Raman Spectroscopy Weak scattering for O-H; strong scattering for C=C and C=N.Excellent for analyzing the conjugated isoxazole ring backbone.The low polarizability change of the O-H bond makes the hydroxyl group nearly invisible in Raman spectra.

Experimental Protocol: ATR-FTIR Validation System

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is the gold standard for this specific analysis. Unlike traditional transmission methods that require pressing the sample into a KBr pellet—which inherently introduces hygroscopic water artifacts that can falsely mimic or mask the target O-H band—ATR-FTIR requires minimal sample preparation and provides a high effective pathlength without moisture interference[3][4][5].

Step-by-Step Self-Validating Methodology
  • System Initialization & Background Acquisition: Clean the diamond or Zinc Selenide (ZnSe) ATR crystal thoroughly with a volatile, non-interfering solvent (e.g., high-purity isopropanol) using a lint-free wipe[2]. Allow the solvent to evaporate completely. Acquire an ambient air background spectrum. Causality: This step is critical to digitally subtract the absorbance of atmospheric H₂O and CO₂, ensuring that any observed O-H stretch originates solely from the sample[2][4].

  • Sample Application: Apply 1-2 drops of the neat liquid sample (or a few milligrams if crystallized) directly onto the center of the ATR crystal[3]. Ensure complete coverage of the active sensing area to maximize the interaction with the evanescent wave.

  • Spectral Acquisition: Depress the applicator anvil to ensure intimate contact between the sample and the crystal. Causality: Intimate contact is required because the evanescent wave penetrates only a few micrometers into the sample; poor contact leads to artificially weak signals[3]. Acquire the spectrum using a resolution of 4 cm⁻¹ and average 32 scans to optimize the signal-to-noise ratio[4][5].

  • Data Processing & Orthogonal Validation: Apply baseline correction. Validate the presence of the broad O-H stretch (3500–3200 cm⁻¹) and the sharp C-O stretch (~1050 cm⁻¹). To confirm the molecule is intact, verify the isoxazole ring stretches (1600–1400 cm⁻¹) and the C-Br stretch (600–500 cm⁻¹).

Analytical Workflow Visualization

AnalyticalWorkflow Start Synthesized Compound (3-Bromo-5-methyl-isoxazol-4-yl)-methanol ATR Perform ATR-FTIR (4 cm⁻¹ resolution, 32 scans) Start->ATR CheckOH Broad peak at 3500-3200 cm⁻¹? ATR->CheckOH CheckCO Strong peak at 1075-1000 cm⁻¹? CheckOH->CheckCO Yes Fail Hydroxyl Group Absent (Investigate oxidation/degradation) CheckOH->Fail No NMR Orthogonal Validation (1H NMR & 13C NMR) CheckCO->NMR Yes CheckCO->Fail No Success Hydroxyl Group Validated Proceed to Derivatization NMR->Success

Figure 1: Analytical decision tree for validating the primary hydroxyl group using ATR-FTIR.

References

  • The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online. Available at:[Link]

  • Measuring Ethanol Content in Alcohol. AZoM. Available at: [Link]

  • Product Class 9: Isoxazoles. Science of Synthesis, Thieme. Available at:[Link]

  • FTIR Analysis for Liquid Samples - What You Need to Know. Drawell Analytical. Available at:[Link]

  • Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab, University of Florida. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

(3-Bromo-5-methyl-isoxazol-4-yl)-methanol proper disposal procedures

Comprehensive Disposal and Operational Safety Protocol for (3-Bromo-5-methyl-isoxazol-4-yl)-methanol As a Senior Application Scientist, I have developed this operational guide to address the specific logistical and safet...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal and Operational Safety Protocol for (3-Bromo-5-methyl-isoxazol-4-yl)-methanol

As a Senior Application Scientist, I have developed this operational guide to address the specific logistical and safety challenges associated with handling and disposing of (3-Bromo-5-methyl-isoxazol-4-yl)-methanol. In drug development and synthetic laboratories, the disposal of complex halogenated heterocycles is often oversimplified, leading to regulatory non-compliance and severe environmental health risks. This guide provides a self-validating, step-by-step protocol grounded in chemical causality to ensure safe, compliant, and efficient disposal.

Chemical Profile & Hazard Causality

The disposal methodology for[1] is dictated by the intersection of its three primary structural features:

  • Brominated Moiety: The presence of a covalently bound bromine atom classifies this material as a halogenated organic compound. Under RCRA guidelines, waste streams containing are heavily regulated[2]. Crucially, if brominated organics are incinerated at low temperatures (400–750°C), they undergo thermochemical conversion into highly toxic[3],[4]. Therefore, is an absolute requirement[5].

  • Isoxazole Ring: Heterocyclic rings containing nitrogen-oxygen bonds can exhibit thermal instability. Their decomposition can be energetic, necessitating controlled feed rates during the final thermal destruction phase to prevent pressure spikes in the combustion chamber.

  • Primary Alcohol (-CH₂OH): The methanol group provides a reactive site susceptible to esterification or oxidation. If inadvertently mixed with incompatible waste streams (e.g., strong oxidizers like concentrated nitric acid), it can cause exothermic reactions and catastrophic pressurization of waste carboys.

Quantitative Data & Hazard Classification

Before initiating disposal, personnel must verify the hazard profile. The following table summarizes the critical operational parameters for this compound[1],[6],[5].

ParameterOperational Designation
Chemical Name (3-Bromo-5-methyl-isoxazol-4-yl)-methanol
CAS Number 153124-37-9
GHS Hazard Classifications Acute Tox. 4 (H302, H312, H332), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)
EPA Waste Stream Classification Halogenated Organic Waste (RCRA Subtitle C)
Primary Containment Material High-Density Polyethylene (HDPE) or PTFE-lined
Required Incineration Temp. > 1100°C (2000°F) with >1.0 second residence time
Flue Gas Treatment Acid gas scrubber required (to neutralize HBr gas)

Step-by-Step Disposal Methodology

To ensure a self-validating safety system, execute the following protocol for all waste containing (3-Bromo-5-methyl-isoxazol-4-yl)-methanol.

Step 1: Source Segregation

  • Action: Isolate all waste containing this compound (neat solid, solutions, or contaminated consumables) strictly into the "Halogenated Organic Waste" stream.

  • Causality: Mixing halogenated waste with non-halogenated solvents drastically increases disposal costs and risks the inadvertent routing of brominated compounds to standard low-temperature municipal incinerators, triggering [3].

Step 2: Primary Containment

  • Action: Collect liquid waste in High-Density Polyethylene (HDPE) carboys or PTFE-lined containers. Do not use standard metal safety cans.

  • Causality: Halogenated organics can slowly degrade and release trace hydrogen bromide (HBr) over time, especially in the presence of trace moisture. This leads to severe halide-induced corrosion of, compromising containment integrity[7].

Step 3: Labeling and Manifesting

  • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The manifest must explicitly state: "Halogenated Organic Waste - Contains Brominated Heterocycles."

  • Causality: Explicitly declaring the halogen content ensures the waste management vendor routes the manifest to a facility equipped with high-temperature rotary kilns (>1100°C) and acid gas scrubbers[5].

Step 4: Storage Conditions

  • Action: Store sealed waste containers in a continuously ventilated, secondary containment tray. Keep geographically separated from strong oxidizers, acids, and alkali metals.

  • Causality: Secondary containment captures catastrophic primary container failure, while ventilation prevents the accumulation of[6].

Step 5: Final Destruction via High-Temperature Incineration

  • Action: Transfer to a licensed RCRA Subtitle C facility. The facility must utilize a thermal incinerator operating at a minimum of 1100°C (2000°F) with a residence time of at least 1.0 second[5].

  • Causality: These specific thermodynamic parameters guarantee the complete cleavage of the stable carbon-bromine bonds and the isoxazole ring, preventing the recombination of combustion byproducts into dioxins/furans[4].

Spill Response and Decontamination Workflow

In the event of a localized spill, immediate action is required to prevent aerosolization and dermal exposure.

  • Isolation: Evacuate non-essential personnel from the immediate vicinity. Don appropriate PPE (nitrile gloves, safety goggles, and a fitted respirator if ventilation is compromised).

  • Containment (Solid Neat Chemical): If the neat powder is spilled, do not dry sweep. Lightly mist the powder with a compatible inert solvent (e.g., water or dilute alcohol) to suppress dust. Carefully scoop the dampened material using non-sparking tools into an HDPE solid waste container.

  • Containment (Solution): If spilled in an organic solvent matrix, surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite). Do not use combustible materials like sawdust.

  • Decontamination: Wash the affected surface with a mild alkaline detergent solution to neutralize any trace acidic byproducts, followed by a water rinse. Collect all absorbent and PPE into the halogenated solid waste stream.

Workflow Visualization

The following diagram illustrates the logical routing for the disposal of (3-Bromo-5-methyl-isoxazol-4-yl)-methanol to ensure regulatory compliance and environmental safety.

WasteRouting Gen Waste Generation: (3-Bromo-5-methyl-isoxazol-4-yl)-methanol Assess Assess Solvent Matrix Gen->Assess Solid Solid/Neat Chemical Assess->Solid Liquid In Organic Solvent Assess->Liquid Stream Designate as: Halogenated Organic Waste (>1% Halogen) Solid->Stream Liquid->Stream Pack Package in HDPE or PTFE-lined Containers Stream->Pack Destroy High-Temperature Incineration (>1100°C) with Flue Gas Scrubbing Pack->Destroy RCRA Manifesting

Decision tree for the segregation and disposal routing of halogenated isoxazole waste.

References

  • [7] Environmental Health and Safety Office. "Hazardous Waste - EHSO Manual 2025-2026". Source: ouhsc.edu. URL:[Link]

  • [2] Environmental Protection Agency (EPA). "RO 13579 - Recycled Used Oil Management Standards". Source: epa.gov. URL: [Link]

  • [6] NextSDS. "(2-bromo-4-methyl-1,3-oxazol-5-yl)methanol — Chemical Substance Information". Source: nextsds.com. URL: [Link]

  • [5] Environmental Protection Agency (EPA). "Air Pollution Control Technology Fact Sheet - Thermal Incinerator". Source: epa.gov. URL:[Link]

  • [3] Birla, P., & Kamens, R. M. "Effect of Combustion Temperature on the Atmospheric Stability of polybrominated Dibenzo-p-dioxins and Dibenzofurans". Source: Environmental Science & Technology (ACS). URL:[Link]

  • [4] Birla, Parag. "Effect of Combustion Temperature on the Atmospheric Stability of Polybrominated Dibenzo-p Dioxins and Dibenzofurans". Source: Carolina Digital Repository (unc.edu). URL:[Link]

Sources

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